Doxylamine N-Oxide
Description
Propriétés
IUPAC Name |
N,N-dimethyl-2-[1-(1-oxidopyridin-1-ium-2-yl)-1-phenylethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(21-14-13-18(2)3,15-9-5-4-6-10-15)16-11-7-8-12-19(16)20/h4-12H,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIHSMRZIRBUPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=[N+]2[O-])OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99430-77-0 | |
| Record name | 2-(1-(2-(Dimethylamino)ethoxy)-1-phenylethyl)pyridine 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099430770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-(2-(DIMETHYLAMINO)ETHOXY)-1-PHENYLETHYL)PYRIDINE 1-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV5E5H59OS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Whitepaper: Pharmacological & Analytical Profile of Doxylamine N-Oxide
Executive Summary
Doxylamine N-Oxide (CAS: 97143-65-2) represents a critical critical quality attribute (CQA) in the lifecycle of Doxylamine Succinate formulations. While Doxylamine itself is a first-generation antihistamine with pronounced sedative and anticholinergic properties, its N-oxide derivative serves a dual role: it is a primary oxidative metabolite formed in vivo and a degradation impurity formed ex vivo during stability storage.
For drug development professionals, Doxylamine N-Oxide presents a specific challenge: it is thermally unstable, complicating gas chromatography (GC) analysis, and possesses a unique pharmacokinetic profile due to potential bioreduction. This guide delineates the pharmacological properties, robust synthesis protocols, and validated analytical strategies required to control this compound in compliance with ICH Q3A/B guidelines.
Chemical Identity & Properties
Doxylamine N-Oxide results from the oxidation of the tertiary dimethylamine group on the Doxylamine side chain. This structural modification introduces a coordinate covalent N–O bond, significantly increasing polarity and altering solubility profiles compared to the parent lipophilic amine.
| Property | Data |
| IUPAC Name | N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine N-oxide |
| Molecular Formula | C₁₇H₂₂N₂O₂ |
| Molecular Weight | 286.37 g/mol |
| Polarity | High (zwitterionic character at neutral pH) |
| Solubility | Soluble in water, methanol; sparingly soluble in non-polar ethers |
| Stability | Thermally labile (susceptible to Cope elimination >100°C) |
Metabolic & Pharmacological Profile[2][3][4]
Biotransformation Pathway
In the human body, Doxylamine undergoes extensive hepatic metabolism.[1] While Cytochrome P450 enzymes (CYP2D6, CYP1A2, CYP2C9) drive N-desmethylation, the formation of Doxylamine N-Oxide is mediated primarily by Flavin-containing Monooxygenases (FMOs) and specific CYP isoforms.
Crucially, this pathway is bidirectional. While the N-oxide is a clearance product excreted in urine, it can also undergo retro-reduction —a phenomenon where gut bacteria or hepatic reductases convert the N-oxide back into the active parent drug, potentially extending the pharmacological half-life.
Pharmacodynamics
-
Receptor Affinity: Like most antihistamine N-oxides, Doxylamine N-Oxide exhibits significantly reduced affinity for the H1 histamine receptor compared to Doxylamine. The bulky, polar oxide group hinders the precise fit required for the hydrophobic pocket of the GPCR.
-
Toxicological Relevance: It is generally considered less toxic than the parent compound regarding sedation and anticholinergic effects. However, as a structural analogue, it is monitored strictly as an organic impurity (limit typically NMT 0.10-0.15%) to prevent unspecified toxicological burden.
Pathway Visualization
The following diagram illustrates the oxidative formation and reductive recycling of Doxylamine N-Oxide.
Figure 1: Metabolic interplay showing the reversible oxidation of Doxylamine.
Synthesis Protocol (Reference Standard)
To validate analytical methods, researchers must synthesize high-purity Doxylamine N-Oxide. The following protocol utilizes Hydrogen Peroxide (H₂O₂) as a clean oxidant, avoiding the difficult byproducts associated with m-Chloroperbenzoic acid (mCPBA).
Reagents Required[5]
-
Precursor: Doxylamine Succinate (converted to free base).
-
Oxidant: Hydrogen Peroxide (30% w/w aq).[2]
-
Solvent: Methanol (MeOH) or Glacial Acetic Acid.
-
Quenching Agent: Platinum black or Catalase (to degrade excess H₂O₂).
Step-by-Step Workflow
-
Free Base Preparation: Dissolve Doxylamine Succinate in water, basify with 1N NaOH to pH 10, and extract with Dichloromethane (DCM). Evaporate DCM to obtain Doxylamine free base oil.
-
Oxidation: Dissolve 1.0 eq of Doxylamine free base in Methanol (10 volumes).
-
Addition: Dropwise add 5.0 eq of 30% H₂O₂ at 0°C.
-
Reaction: Allow to warm to Room Temperature (25°C) and stir for 24 hours. Monitor by TLC (System: MeOH/DCM 1:9). The N-oxide will appear as a more polar spot (lower Rf).
-
Quenching: Add a catalytic amount of Platinum black to decompose excess peroxide (bubbling indicates active decomposition). Filter off the catalyst.
-
Purification: Concentrate the filtrate in vacuo. The residue is often a hygroscopic oil/solid. Recrystallize from Acetone/Ether if solid, or use Preparative HPLC for high purity (>99%).
Figure 2: Synthetic workflow for generating Doxylamine N-Oxide reference material.
Analytical Strategy & Control
The Thermal Instability Challenge
Critical Warning: Doxylamine N-Oxide cannot be accurately quantified using standard Gas Chromatography (GC) methods. At injector port temperatures (>150°C), N-oxides undergo Cope Elimination , degrading into the corresponding hydroxylamine and olefin. This leads to false negatives for the impurity and false positives for degradation products.
Recommended Method: HPLC-UV or LC-MS
Liquid Chromatography (LC) is the mandatory standard for N-oxide analysis.
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm.
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate (pH 5.5)
-
B: Acetonitrile
-
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection:
-
UV: 262 nm (Standard QC limits).
-
MS: ESI Positive Mode (M+H = 287.17 m/z).
-
-
Retention Time: Doxylamine N-Oxide typically elutes before Doxylamine due to increased polarity.
Regulatory Limits (USP/EP Context)
In the context of "Organic Impurities" for Doxylamine Succinate:
-
Specified Impurity Limit: NMT 0.10% - 0.15% (depending on monograph version).
-
Total Impurities: NMT 1.0%.[3]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3162, Doxylamine. Retrieved from [Link]
- Zhang, D., et al. (2002).Drug metabolism and pharmacokinetics: N-Oxide metabolites. Current Drug Metabolism.
- Cerniglia, C. E., et al.Microbial transformation of antihistamines.
Sources
Metabolic Pathway of Doxylamine to Doxylamine N-Oxide: Mechanisms, Kinetics, and Bioanalysis
Executive Summary
The metabolic conversion of doxylamine (DOX) to Doxylamine N-Oxide (DNO) represents a critical, albeit often secondary, clearance pathway for this first-generation H1-antagonist. While N-demethylation via CYP2D6, CYP1A2, and CYP2C9 constitutes the primary metabolic route, N-oxidation provides unique insights into the drug's stereoselective handling and oxidative stability. This guide details the mechanistic basis of this transformation, the specific enzymatic drivers, and a validated LC-MS/MS workflow for its quantitation in biological matrices. Understanding this pathway is essential for assessing metabolite-mediated toxicity, retro-reduction phenomena, and impurity profiling in stability studies.
Chemical & Mechanistic Basis[1][2]
The Substrate: Doxylamine Succinate
Doxylamine is a chiral tertiary amine ether. It exists as a racemate (R/S), with the tertiary dimethylamine group being the site of metabolic vulnerability.
-
Chemical Name: N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine.[1][2][3][4]
-
Molecular Weight: 270.37 g/mol (Free base).
-
Key Structural Feature: The steric bulk of the phenyl and pyridyl rings adjacent to the ether linkage influences enzyme accessibility to the nitrogen lone pair.
The Reaction: N-Oxidation
The formation of Doxylamine N-Oxide involves the direct oxygenation of the tertiary nitrogen. Unlike N-demethylation, which proceeds via a carbinolamine intermediate followed by C-N bond cleavage, N-oxidation is a direct coordinate covalent bond formation between the nitrogen lone pair and an oxygen atom.
Mechanism:
-
Enzyme Binding: The lipophilic DOX molecule binds to the active site of the monooxygenase.
-
Electron Transfer: The nitrogen lone pair undergoes a single electron transfer (SET) to the high-valent enzyme-oxygen complex (typically Compound I in CYPs or the hydroperoxy-flavin in FMOs).
-
Oxygen Rebound: The oxygen is transferred to the nitrogen cation radical, forming the N-oxide.
Enzymology: CYP vs. FMO
While cytochrome P450s (CYP2D6, CYP1A2, CYP2C9) are the established drivers of doxylamine demethylation, the N-oxidation of tertiary amines is frequently catalyzed by Flavin-containing Monooxygenases (FMOs) , particularly FMO3 in the liver, alongside specific CYP isoforms.[5]
-
CYP Contribution: CYP-mediated N-oxidation is possible but often competes with N-dealkylation.
-
FMO Contribution: FMOs are distinct in that they do not catalyze N-dealkylation efficiently. Consequently, in systems where CYP activity is inhibited or low, FMO3 becomes the dominant architect of the N-oxide metabolite.
-
Retro-Reduction: A critical physiological feature of N-oxides is their ability to undergo retro-reduction back to the parent amine under hypoxic conditions or via reductase activity (e.g., aldehyde oxidase, hemoglobin), potentially creating a futile metabolic cycle.
Visualization of Signaling & Metabolic Pathways
The following diagram illustrates the parallel metabolic pathways of doxylamine, highlighting the divergence between oxidative demethylation and direct N-oxidation.
Figure 1: Metabolic divergence of Doxylamine showing the competition between N-demethylation (CYP-driven) and N-oxidation (FMO/CYP-driven), including the retro-reduction loop.[6]
Experimental Protocols (Self-Validating Systems)
To rigorously study this pathway, we employ a Targeted LC-MS/MS Workflow . This protocol is designed to be self-validating by including internal standards and monitoring specific mass transitions that distinguish the N-oxide from isobaric hydroxylated metabolites.
In Vitro Incubation Protocol
Objective: Generate Doxylamine N-Oxide using Human Liver Microsomes (HLM) or Recombinant Enzymes.
-
Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4).
-
Substrate Solution: Dissolve Doxylamine Succinate in methanol to 10 mM stock. Dilute to 10 µM in buffer (final organic content <1%).
-
Enzyme Mix: Thaw HLM (20 mg/mL protein) on ice. Dilute to 0.5 mg/mL final concentration in the reaction vial.
-
Control A: Heat-inactivated microsomes (Negative Control).
-
Control B: Incubation without NADPH (Cofactor Control).
-
-
Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Termination: At t=30 min, quench with ice-cold Acetonitrile containing Doxylamine-d5 (Internal Standard).
-
Processing: Vortex for 1 min, centrifuge at 10,000 x g for 10 min. Inject supernatant into LC-MS/MS.
LC-MS/MS Bioanalytical Method
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 5500 or equivalent). Ionization: Electrospray Ionization (ESI), Positive Mode.[7][8][9]
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 50 x 2.1 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 min.
Mass Transitions (MRM)
The N-oxide is identified by its unique molecular weight (+16 Da over parent) and characteristic fragmentation.
| Analyte | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Collision Energy (eV) | Rationale for Transition |
| Doxylamine | 271.2 | 182.1 | 25 | Cleavage of ether linkage; loss of dimethylaminoethyl. |
| Doxylamine N-Oxide | 287.2 | 182.1 | 28 | Cleavage of ether linkage; charge retention on pyridyl-phenyl moiety. |
| Doxylamine N-Oxide (Qual) | 287.2 | 271.2 | 20 | Neutral loss of Oxygen (-16 Da); characteristic of N-oxides. |
| Doxylamine-d5 (IS) | 276.2 | 187.1 | 25 | Matches parent fragmentation pattern. |
Validation Check: The "Qual" transition (287->271) is specific to N-oxides. If this peak is absent, the metabolite is likely a ring-hydroxylated variant (stable C-OH), not the labile N-oxide.
LC-MS/MS Workflow Visualization
Figure 2: Step-by-step LC-MS/MS workflow for the extraction, separation, and quantitation of Doxylamine and its N-oxide metabolite.
Clinical & Toxicological Implications
Retro-Reduction & Drug Accumulation
Doxylamine N-oxide is not merely an elimination product. In hypoxic tissues or under specific enzymatic conditions (e.g., high aldehyde oxidase activity), the N-oxide can be reduced back to the parent doxylamine. This "metabolic reservoir" effect can lead to:
-
Prolonged Half-life: The apparent half-life of doxylamine may be extended beyond the standard 10-12 hours in patients with compromised oxidative capacity.
-
Tissue Specificity: Reduction often occurs in the gut microbiome or hypoxic tumor environments, potentially altering local drug concentrations.
Impurity Profiling
Doxylamine N-oxide (CAS 97143-65-2) is a known oxidative degradation product. In drug development, it must be monitored as an impurity in the drug substance. Its presence indicates exposure to oxidative stress (peroxides, air) during manufacturing or storage.
Pharmacological Activity
While the parent doxylamine is a potent H1-inverse agonist, the N-oxide is generally considered to have significantly reduced affinity for the H1 receptor due to the polarity and steric hindrance of the N-oxide group. However, it remains a marker of metabolic throughput.
References
-
Bookstaff, R. C., et al. (1996). "Effects of doxylamine succinate on thyroid hormone balance and enzyme induction in mice." Toxicology and Applied Pharmacology. Link
-
Zhang, H., et al. (2022). "A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Krueger, S. K., & Williams, D. E. (2005).[10] "Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism." Pharmacology & Therapeutics. Link
-
Sahi, J., et al. (2008). "Metabolism and Transporter-Mediated Drug-Drug Interactions of the Antihistamine Doxylamine." Drug Metabolism and Disposition. Link
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 3162, Doxylamine." PubChem. Link
Sources
- 1. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Doxylamine N-Oxide | CAS.97143-65-2 [chemicea.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]
Doxylamine N-Oxide CAS number 97143-65-2.
CAS Number: 97143-65-2 Role: Primary Oxidative Impurity & Pharmacological Metabolite Target Audience: Pharmaceutical Scientists, Analytical Chemists, and Toxicology Researchers
Part 1: Executive Technical Summary
Doxylamine N-Oxide (CAS 97143-65-2) is the primary oxidative degradation product and a Phase I metabolite of the first-generation antihistamine Doxylamine Succinate. In drug development, it serves two critical functions: as a structural alert impurity that must be monitored under ICH Q3A/B guidelines, and as a biomarker for hepatic flavin-containing monooxygenase (FMO) activity.
This guide addresses the specific challenges associated with Doxylamine N-Oxide, particularly its tendency to undergo in-source reduction during mass spectrometry (reverting to the parent drug), which often leads to underestimation of impurity levels and overestimation of active pharmaceutical ingredient (API) potency.
Part 2: Chemical Identity & Physicochemical Profile[1]
| Property | Specification |
| Chemical Name | N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine oxide |
| Molecular Formula | C₁₇H₂₂N₂O₂ |
| Molecular Weight | 286.37 g/mol |
| Appearance | Viscous oil or hygroscopic solid (depending on salt form) |
| Solubility | Soluble in Methanol, DMSO, Water; Sparingly soluble in hexanes |
| pKa (Calculated) | ~4.5 (N-oxide oxygen), distinctly different from Doxylamine (~9.[1]2) |
| Key Stability Risk | Thermolabile; susceptible to deoxygenation (Cope elimination or reduction) |
Part 3: Synthesis of Reference Standard
Note: This protocol describes the preparation of the N-oxide for use as a qualified analytical reference standard.
Principle: Direct oxidation of the tertiary amine moiety of Doxylamine using meta-chloroperoxybenzoic acid (mCPBA). This method is preferred over hydrogen peroxide (
Protocol: Selective N-Oxidation
-
Dissolution: Dissolve 1.0 eq (approx. 500 mg) of Doxylamine free base in 10 mL of Dichloromethane (DCM) at 0°C.
-
Addition: Dropwise add 1.1 eq of mCPBA (dissolved in DCM) over 15 minutes. Maintain temperature <5°C to prevent N-oxide over-oxidation or side reactions on the pyridine ring.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Mobile Phase: 10% MeOH in DCM; N-oxide will be significantly more polar/lower
than parent). -
Quench & Wash: Wash the organic layer with 10% aqueous
(3x) to remove m-chlorobenzoic acid byproduct. -
Purification: Dry organic layer over
, concentrate in vacuo. Purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1% ). -
Validation: Confirm structure via
-NMR (Look for downfield shift of the protons from ~2.2 ppm to ~3.1 ppm).
Part 4: Analytical Profiling & The "Reversion" Phenomenon
The Core Challenge: In-Source Fragmentation
A critical error in quantifying N-oxides is their thermal instability in the Electrospray Ionization (ESI) source. High desolvation temperatures can cleave the N-O bond, causing the N-oxide to be detected as the parent Doxylamine (
Mitigation Strategy:
-
Source Temperature: Lower ESI source temperature (e.g., <350°C).
-
Chromatographic Separation: Ensure baseline resolution between Doxylamine and Doxylamine N-Oxide. If they co-elute, the reduced N-oxide will be indistinguishable from the parent drug.
High-Resolution LC-MS/MS Protocol
System: UHPLC coupled to Triple Quadrupole MS
Column: C18 Charged Surface Hybrid (CSH),
-
A: 10 mM Ammonium Formate in Water (pH 3.5)
-
B: Acetonitrile
Gradient:
| Time (min) | % B | Flow (mL/min) |
|---|---|---|
| 0.0 | 5 | 0.4 |
| 5.0 | 40 | 0.4 |
| 7.0 | 90 | 0.4 |
| 7.1 | 5 | 0.4 |
MS/MS Transitions:
-
Doxylamine N-Oxide:
(Loss of Oxygen/OH) or (Pyridinyl fragment). -
Doxylamine (Parent):
.
Part 5: Visualization of Metabolic & Analytical Pathways
Diagram 1: Degradation & Metabolism Pathway
This diagram illustrates the dual origin of the N-oxide (oxidative stress vs. enzymatic metabolism) and its analytical fate.
Caption: Figure 1. Formation of Doxylamine N-Oxide via storage oxidation or hepatic metabolism, and the risk of analytical artifact formation.
Diagram 2: Optimized Analytical Workflow
A self-validating workflow to ensure accurate quantification.
Caption: Figure 2. Critical control points in the analytical workflow to prevent N-oxide reversion artifacts.
Part 6: Toxicology & Regulatory Context
While Doxylamine N-Oxide is a structural alert (N-oxide functionality), regulatory reviews of Doxylamine Succinate (e.g., FDA reviews for Diclegis) have generally considered the metabolite profile safe due to the high safety margins of the parent drug and negative genotoxicity data for the API. However, as an impurity in the drug product, it must be controlled according to ICH Q3B(R2) thresholds:
-
Reporting Threshold: 0.1%
-
Identification Threshold: 0.2% (for max daily dose < 10 mg)
Genotoxicity Assessment: Standard in silico systems (e.g., DEREK, SAR) may flag the N-oxide group. However, empirical data suggests that stable N-oxides of non-mutagenic amines often lack mutagenicity. Definitive qualification is required if levels exceed ICH limits.
Part 7: References
-
United States Pharmacopeia (USP). Doxylamine Succinate Monograph: Organic Impurities. USP-NF. Link
-
U.S. Food and Drug Administration (FDA). Pharmacology/Toxicology Review: Diclegis (Doxylamine Succinate/Pyridoxine HCl). Application No. 021876Orig1s000. 2013. Link
-
Korfmacher, W. A., et al. "Analysis of doxylamine N-oxide and pyrilamine N-oxide as synthetic standards and biologically derived metabolites by thermospray mass spectrometry."[1][2] Biomedical & Environmental Mass Spectrometry, 15(9), 501–508.[1] Link
-
Castro-Puyana, M., et al. "Separation and quantitation of N-oxides by HPLC: Addressing the thermal instability issue." Journal of Pharmaceutical and Biomedical Analysis. Link
-
European Medicines Agency (EMA). ICH Guideline Q3B (R2) on Impurities in New Drug Products.Link
Sources
Technical Guide: Solubility Profiling & Handling of Doxylamine N-Oxide
The following technical guide details the solubility, physicochemical properties, and handling protocols for Doxylamine N-Oxide, a critical oxidative impurity and metabolite of the antihistamine Doxylamine.[1]
CAS: 97143-65-2 | Formula: C₁₇H₂₂N₂O₂ | MW: 286.37 g/mol [1]
Executive Summary
Doxylamine N-Oxide (Dox-NO) is the primary oxidative degradation product of Doxylamine and a pharmacologically active metabolite.[1] In drug development, it serves as a critical quality attribute (CQA) for stability-indicating methods.[1] Unlike the highly soluble Doxylamine Succinate salt used in therapeutics, Doxylamine N-Oxide is typically isolated as a free base or hygroscopic solid with distinct solubility behaviors driven by the zwitterionic nature of the N–O bond.[1]
This guide provides researchers with solubility data, synthesis protocols, and analytical workflows to effectively manage this impurity in formulation and QC environments.
Physicochemical Basis of Solubility
The solubility of Doxylamine N-Oxide is governed by the polarity of the amine oxide moiety, which imparts a large dipole moment (approx.[1] 4.38 D), significantly higher than the parent tertiary amine.[1]
| Property | Value / Characteristic | Impact on Solubility |
| Physical State | Off-white solid / Hygroscopic powder | Requires handling in low-humidity environments to prevent deliquescence.[1] |
| Melting Point | 104–107°C | Indicates a stable crystal lattice, though lower than many inorganic salts.[1] |
| LogP (Predicted) | ~2.15 – 2.53 | Moderate lipophilicity; retains affinity for organic matrices but enhanced water solubility compared to free base.[1] |
| pKa (Predicted) | ~4.53 | Weakly basic; solubility is pH-dependent, increasing significantly in acidic media.[1] |
| Polarity | High (Zwitterionic N⁺–O⁻) | Favors solvation in protic solvents (Water, Methanol) and polar aprotic solvents (DMSO).[1] |
Solubility Profile
The following data synthesizes reported experimental observations and theoretical solubility based on structure-property relationships (SPR).
Primary Solvent Compatibility
| Solvent Class | Solvent | Solubility Status | Technical Notes |
| Protic Polar | Water | Soluble | High solubility expected due to H-bond accepting capability of oxygen. pH < 4 enhances solubility via protonation.[1] |
| Protic Polar | Methanol | Soluble | Preferred solvent for stock solution preparation.[1] Some sources note "slight" solubility for specific polymorphs; sonication recommended.[1] |
| Polar Aprotic | DMSO | Soluble | Excellent solvent for NMR studies and biological assays.[1] Stability concerns upon prolonged storage (potential deoxygenation).[1] |
| Chlorinated | Chloroform | Slightly Soluble | Useful for liquid-liquid extraction (LLE) from aqueous phases, though less efficient than for the parent free base.[1] |
| Non-Polar | Hexane | Insoluble | Suitable as an anti-solvent for precipitation/purification.[1] |
Critical Handling Note: Hygroscopicity
Doxylamine N-Oxide is hygroscopic.[1] Exposure to ambient moisture can lead to the formation of a gummy residue, altering apparent solubility and concentration calculations.[1]
-
Protocol: Equilibrate vials to room temperature before opening. Weigh in a glove box or low-humidity environment if possible.[1]
Experimental Protocols
Workflow 1: Synthesis & Purification of Doxylamine N-Oxide
When commercial standards are unavailable or cost-prohibitive, the N-oxide can be synthesized via oxidation of the parent amine.[1]
Reaction Principle:
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 equivalent of Doxylamine (free base) in Dichloromethane (DCM) or Ethanol.[1][2]
-
Oxidation: Cool to 0–5°C. Add 1.2 equivalents of m-chloroperoxybenzoic acid (mCPBA) portion-wise under Nitrogen atmosphere.
-
Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC or HPLC.[1]
-
Quenching: Add aqueous Sodium Thiosulfate to neutralize excess peroxide.
-
Extraction: Extract with DCM. Wash organic layer with saturated Sodium Bicarbonate (to remove benzoic acid byproduct).[1]
-
Purification: Purify via column chromatography using a polar mobile phase (e.g., Ethyl Acetate/Methanol or Petrol Ether/Ethyl Acetate 8:1).[1]
-
Storage: Store purified solid at -20°C, protected from light and moisture.
Workflow 2: Solubility Determination (Shake-Flask Method)
For precise quantitative solubility data in a specific formulation vehicle:
-
Preparation: Add excess Doxylamine N-Oxide solid to 5 mL of the target solvent in a glass vial.
-
Equilibration: Agitate at 25°C for 24 hours (using a shaker or magnetic stirrer).
-
Filtration: Filter the supernatant through a 0.45 µm PVDF or PTFE syringe filter.[1]
-
Quantification: Dilute the filtrate and analyze via HPLC-UV (262 nm) against a standard curve.
Visualizations
Figure 1: Synthesis & Degradation Pathway
This diagram illustrates the formation of the N-oxide and its potential reversal or further degradation, critical for stability profiling.[1]
Caption: Figure 1. Oxidative pathway forming Doxylamine N-Oxide and potential thermal degradation via Cope elimination.
Figure 2: Analytical Workflow for Impurity Profiling
Standardized process for detecting and quantifying Doxylamine N-Oxide in drug substances.[1]
Caption: Figure 2. Standardized HPLC workflow for the isolation and quantification of Doxylamine N-Oxide.
Implications for Drug Development[1]
-
Stability Indicating Methods (SIM): Doxylamine N-Oxide elutes after the parent peak in reverse-phase chromatography due to the specific interaction of the N-oxide with silanol groups and its polarity relative to the protonated parent amine at acidic pH.
-
Formulation: Avoid strong oxidizing agents in excipients (e.g., peroxides in povidone) to prevent in-situ formation of the N-oxide.[1]
-
Regulatory: As a known metabolite and degradant, it must be controlled according to ICH Q3A(R2) and Q3B(R2) guidelines.[1]
References
-
BenchChem. Doxylamine N-Oxide Physicochemical Properties & Synthesis. Retrieved from [1]
-
ChemicalBook. Doxylamine N-Oxide Product Properties and Solubility Data. Retrieved from [1]
-
Santa Cruz Biotechnology. Safety Data Sheet: Doxylamine N-Oxide.[1] Retrieved from [1]
-
ResearchGate. Stability-indicating HPLC method for estimation of doxylamine succinate and characterization of degradation products. Retrieved from
-
SynZeal Research. Doxylamine Di-N-Oxide Reference Standards. Retrieved from
Sources
Methodological & Application
Application Note: Selective Synthesis and Characterization of Doxylamine N-Oxide
Introduction & Significance
Doxylamine succinate is a first-generation antihistamine possessing significant sedative and anticholinergic properties. In pharmaceutical development and quality control (QC), the identification of degradation products is a regulatory mandate (ICH Q3A/B). Doxylamine N-Oxide (CAS 97143-65-2) is a primary oxidative degradation product and a known metabolite.
Synthesizing this compound in the laboratory is critical for:
-
Impurity Profiling: Establishing a reference standard for HPLC retention time markers.
-
Metabolite Identification: Validating LC-MS/MS data from pharmacokinetic studies.
-
Stability Studies: Understanding the oxidative susceptibility of the tertiary amine side chain.
This protocol details the selective N-oxidation of Doxylamine's aliphatic amine while sparing the pyridine ring, utilizing m-Chloroperbenzoic acid (mCPBA) as the oxidant.
Retrosynthetic Strategy & Chemical Logic
Doxylamine contains two nitrogen centers:
-
Pyridine Nitrogen (
): Less nucleophilic due to the electron-withdrawing nature of the aromatic ring and hybridization. -
Dimethylamino Group (
): An aliphatic tertiary amine. It is significantly more nucleophilic and basic.
The Challenge: Uncontrolled oxidation can lead to the N,N'-dioxide (oxidation of both nitrogens). The Solution: Kinetic control. By using a stoichiometric equivalent (1.0–1.1 eq) of mCPBA at low temperatures (0°C), we selectively oxidize the aliphatic amine. The reaction relies on the nucleophilic attack of the dimethylamine lone pair onto the electrophilic oxygen of the peracid.
Reaction Scheme Visualization
Figure 1: Reaction pathway for the selective N-oxidation of Doxylamine using mCPBA.
Safety Profile
-
mCPBA (m-Chloroperbenzoic acid): Potentially shock-sensitive and explosive if dried completely. Store moist (usually sold as <77% purity with water/stabilizer). Causes severe skin burns.
-
Dichloromethane (DCM): Volatile, potential carcinogen. Use in a fume hood.
-
N-Oxides: Potentially thermally unstable. Avoid high temperatures (>50°C) during rotary evaporation.
Experimental Protocol
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Substrate: Doxylamine Succinate (convert to free base before reaction) or Doxylamine Free Base.
-
Oxidant: mCPBA (77% max).
-
Solvent: Dichloromethane (DCM), anhydrous preferred.
-
Quench/Wash: 10% Sodium Bicarbonate (
), Brine.
Phase A: Preparation of Free Base (If starting from Succinate salt)
Note: The succinate counter-ion can interfere with stoichiometry and purification.
-
Dissolve 1.0 g Doxylamine Succinate in 20 mL water.
-
Basify to pH 10 with 1M NaOH.
-
Extract 3x with 15 mL DCM.
-
Dry combined organics over
, filter, and concentrate. Use the resulting oil immediately.
Phase B: Oxidation Reaction
-
Setup: Dissolve Doxylamine Free Base (1.0 eq, ~2.7 mmol) in DCM (10 mL) in a round-bottom flask. Add a magnetic stir bar.
-
Cooling: Submerge flask in an ice/water bath (0°C). Allow to equilibrate for 10 minutes.
-
Oxidant Addition: Dissolve mCPBA (1.1 eq) in DCM (5 mL). Add this solution dropwise to the reaction flask over 15 minutes.
-
Reasoning: Dropwise addition prevents localized high concentrations of oxidant, minimizing pyridine N-oxidation side reactions.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for an additional 2 hours.
-
Monitoring: Check via TLC (System: 10% MeOH in DCM).
-
Observation: The N-Oxide is much more polar than the starting amine and will appear at a significantly lower Rf. It may streak on silica; adding 1% Triethylamine to the eluent helps.
-
Phase C: Workup and Purification Workflow
Figure 2: Purification workflow to remove m-chlorobenzoic acid byproduct.
Detailed Purification Steps:
-
Scrubbing the Acid: The major byproduct is m-chlorobenzoic acid (mCBA). It is soluble in DCM but forms a water-soluble salt at basic pH.
-
Wash the reaction mixture 3 times with saturated
. -
Wash once with Brine.
-
Dry over
and concentrate in vacuo (Bath temp < 40°C). -
Chromatography: If the crude contains impurities, perform flash chromatography on silica gel.
-
Gradient: Start with 100% DCM, gradient to 10% MeOH/DCM.
-
Note: N-oxides are hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at -20°C.
-
Analytical Validation
To confirm the synthesis of Doxylamine N-Oxide and differentiate it from the starting material, compare the following spectral markers.
Quantitative Data Summary
| Feature | Doxylamine (Starting Material) | Doxylamine N-Oxide (Product) | Diagnostic Change |
| TLC Rf (10% MeOH/DCM) | ~0.5 - 0.6 | ~0.1 - 0.2 | Significant polarity increase |
| MS (ESI+) | m/z 271.18 | m/z 287.18 | +16 Da shift (Oxygen insertion) |
| 1H NMR ( | ~2.3 ppm (Singlet) | ~3.1 - 3.3 ppm (Singlet) | Downfield shift due to deshielding by Oxygen |
| 1H NMR ( | ~2.6 ppm (Triplet) | ~3.4 - 3.6 ppm (Triplet) | Downfield shift |
Troubleshooting Guide
-
Issue: Presence of M+32 peak in MS.
-
Cause: Over-oxidation to the Di-N-oxide (Pyridine oxidation).
-
Fix: Lower reaction temperature to -10°C and ensure strict 1.0 eq of mCPBA.
-
-
Issue: Low Yield / Product stuck on column.
-
Cause: N-oxides interact strongly with acidic silica silanols.
-
Fix: Pre-wash the silica column with 1% Triethylamine in DCM to deactivate acidic sites.
-
References
-
USP Monographs . "Doxylamine Succinate."[1][2][3][4][5][6][7][8] United States Pharmacopeia and National Formulary (USP-NF). (Standard for impurity limits).
-
European Pharmacopoeia (Ph. Eur.) . "Doxylamine Hydrogen Succinate." (Defines Impurity B and others).
-
Bickel, M. H. "The pharmacology and biochemistry of N-oxides." Pharmacological Reviews, 21(4), 325-355. (Foundational mechanism of amine oxidation).
-
Chankvetadze, B., et al. "Enantioseparation of doxylamine and its degradation products." Journal of Pharmaceutical and Biomedical Analysis. (Context for degradation profiling).
-
Sigma-Aldrich .[9] "Doxylamine N-Oxide Reference Standard." (Product Specification and CAS verification).
Sources
- 1. Synthetic method of doxylamine succinate - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102108059B - A kind of synthetic method of doxylamine succinate - Google Patents [patents.google.com]
- 3. Chemometric Quality Assessment of Doxylamine Succinate With Its Degradation Product: Implementation of Two Predictive Models on UV-Spectrophotometric Data of Anti-Emetic Binary Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Doxylamine N-Oxide | CAS 97143-65-2 | LGC Standards [lgcstandards.com]
- 9. Doxylamine N-Oxide | 97143-65-2 [sigmaaldrich.com]
Application Notes & Protocols: The Role of Doxylamine N-Oxide in Modern Drug Metabolism Studies
Preamble: Beyond the Parent Compound – The Critical Role of Metabolite Analysis
In drug development, the journey of a candidate compound through the body is a story of transformation. The parent drug is often just the protagonist, while its metabolites—the cast of characters it becomes—dictate crucial aspects of the plot, including efficacy, safety, and duration of action. Understanding these transformations, or biotransformations, is not merely an academic exercise; it is a cornerstone of preclinical and clinical safety assessment mandated by regulatory bodies like the FDA.[1][2] N-oxidation represents a frequent and important metabolic pathway, particularly for compounds containing tertiary amine functionalities. These N-oxide metabolites can possess their own pharmacological or toxicological profiles, or they may be unstable intermediates.[3][4]
This guide delves into the application of Doxylamine N-Oxide, a principal metabolite of the widely used antihistamine Doxylamine, as a case study and practical tool in drug metabolism research. We will move beyond theoretical descriptions to provide field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
The Metabolic Fate of Doxylamine: A Multi-Pathway Transformation
Doxylamine, an ethanolamine antihistamine, undergoes extensive hepatic metabolism primarily orchestrated by the Cytochrome P450 (CYP) enzyme superfamily.[5] The key isozymes responsible for its biotransformation are CYP2D6, CYP1A2, and CYP2C9.[6][7] This enzymatic activity leads to several major metabolites, including N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and the focus of this guide, Doxylamine N-Oxide.[6][8]
The formation of Doxylamine N-Oxide is a classic example of N-oxidation, a Phase I metabolic reaction. This reaction is catalyzed not only by CYP enzymes but also potentially by Flavin-containing Monooxygenases (FMOs), which are another important class of drug-metabolizing enzymes known for oxidizing nucleophilic heteroatoms.[3] The conversion to an N-oxide introduces a polar N+–O– bond, which significantly increases the water solubility of the molecule, typically facilitating its excretion.[9]
Caption: Metabolic pathways of Doxylamine in the liver.
Application: Doxylamine N-Oxide as a Reference Standard
The primary and most direct application of synthetically prepared Doxylamine N-Oxide is its use as an analytical reference standard.[10] To accurately study the metabolism of a parent drug, one must be able to unequivocally identify and quantify its metabolites in complex biological matrices like plasma, urine, or microsomal incubates.
Causality Behind the Application: Without a certified reference standard, identifying a peak in a chromatogram as "Doxylamine N-Oxide" is merely a hypothesis based on mass-to-charge ratio (m/z). A reference standard provides the definitive confirmation by matching retention time, mass spectral fragmentation patterns, and enabling the construction of a calibration curve for accurate quantification. This is a non-negotiable aspect of Good Laboratory Practice (GLP) and regulatory submission.
Protocol 1: In Vitro Generation and Quantification of Doxylamine N-Oxide
This protocol details how to generate and subsequently quantify Doxylamine N-Oxide from its parent compound using human liver microsomes (HLM), a standard in vitro tool that contains a rich complement of CYP and FMO enzymes.
Objective: To determine the rate of formation of Doxylamine N-Oxide from Doxylamine in a pooled human liver microsomal system.
Scientific Rationale: This experiment simulates the hepatic Phase I metabolism of Doxylamine. By measuring the metabolite's formation over time, we can calculate an initial rate of metabolism, which is a key parameter for understanding the drug's disposition. The inclusion of a "-NADPH" control is critical to ensure the observed metabolism is enzymatic and dependent on these enzyme systems.[11]
Materials:
-
Doxylamine Succinate (Parent Drug)
-
Doxylamine N-Oxide (Analytical Standard)[12]
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% Formic Acid (for quenching)
-
Internal Standard (IS) solution (e.g., Diphenhydramine-d3 in ACN)
Procedure:
-
Preparation:
-
Thaw HLM on ice. Prepare a working stock of Doxylamine (e.g., 100 µM) in phosphate buffer.
-
Prepare two sets of master mixes in separate tubes on ice: one "+NADPH" and one "-NADPH" (replace regenerating system with buffer).
-
For a 1 mL final incubation volume per timepoint, the "+NADPH" master mix would contain buffer, the NADPH regenerating system, and HLM.
-
-
Incubation:
-
Pre-warm the master mixes at 37°C for 5 minutes.
-
Initiate the reaction by adding the Doxylamine working stock to the master mix to achieve a final concentration of 1 µM. Vortex gently. This is T=0.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.
-
-
Reaction Quenching:
-
Immediately add the 100 µL aliquot to a microcentrifuge tube containing 200 µL of ice-cold ACN with the Internal Standard. This stops the enzymatic reaction and precipitates the microsomal proteins.
-
Vortex vigorously for 30 seconds.
-
-
Sample Processing & Analysis:
-
Centrifuge the quenched samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a 96-well plate or HPLC vials.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of Doxylamine N-Oxide.
-
Data Analysis: Plot the concentration of Doxylamine N-Oxide versus time. The initial rate of formation is the slope of the linear portion of this curve. This data is foundational for more complex kinetic modeling.
Application: Investigating Drug-Drug Interaction (DDI) Potential
A critical question in drug development is whether a new chemical entity (or its metabolites) can inhibit the metabolic enzymes responsible for clearing other co-administered drugs. This is a primary cause of adverse drug-drug interactions.[13] While Doxylamine itself is a known substrate of CYP2D6, it is crucial to evaluate whether its metabolites, like Doxylamine N-Oxide, also act as inhibitors.
Protocol 2: CYP2D6 Inhibition Assay Using Doxylamine N-Oxide
This protocol outlines a standard in vitro assay to determine the half-maximal inhibitory concentration (IC50) of Doxylamine N-Oxide against CYP2D6, a clinically significant drug-metabolizing enzyme.
Objective: To assess the inhibitory potential of Doxylamine N-Oxide on CYP2D6 activity in HLM.
Scientific Rationale: We use a known, specific substrate for CYP2D6 (a "probe substrate" like Bufuralol) and measure the rate of its metabolism in the presence and absence of our potential inhibitor (Doxylamine N-Oxide).[14] A decrease in the formation of the probe substrate's metabolite indicates inhibition. By testing a range of inhibitor concentrations, we can determine the IC50, a quantitative measure of inhibitory potency. This value is essential for predicting the likelihood of clinical DDIs, often guided by regulatory frameworks like the ICH M12 guidance.[15][16]
Materials:
-
Doxylamine N-Oxide (Test Inhibitor)
-
Bufuralol (CYP2D6 Probe Substrate)
-
1'-Hydroxybufuralol (Metabolite Standard)
-
Quinidine (Positive Control Inhibitor for CYP2D6)
-
Pooled Human Liver Microsomes (HLM)
-
All other reagents as listed in Protocol 1.
Experimental Workflow Diagram:
Caption: Workflow for determining the IC50 of a test compound.
Procedure:
-
Preparation:
-
Prepare serial dilutions of Doxylamine N-Oxide in buffer (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM final concentrations). Also prepare a "vehicle control" (0 µM inhibitor) and a positive control (Quinidine, e.g., 1 µM).
-
Prepare a working solution of the probe substrate Bufuralol (final concentration should be below its Km, e.g., 5 µM).
-
-
Pre-incubation:
-
In a 96-well plate, combine HLM (e.g., final concentration 0.25 mg/mL), phosphate buffer, and each concentration of Doxylamine N-Oxide (or controls).
-
Add the NADPH regenerating system.
-
Pre-incubate this mixture at 37°C for 10 minutes. This step allows the inhibitor to bind to the enzymes before the substrate is introduced.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the Bufuralol working solution to all wells.
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes, ensuring the reaction is in the linear range).
-
-
Quenching and Processing:
-
Stop the reaction by adding ice-cold ACN with Internal Standard.
-
Process the samples as described in Protocol 1 (centrifugation, supernatant transfer).
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the amount of 1'-Hydroxybufuralol formed.
-
Data Interpretation & Presentation:
-
Calculate the percent of CYP2D6 activity remaining at each inhibitor concentration relative to the vehicle control (which represents 100% activity).
-
Plot the % activity (Y-axis) against the log of the inhibitor concentration (X-axis).
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Sample Data Table:
| Doxylamine N-Oxide (µM) | Log [Inhibitor] | 1'-OH-Bufuralol Formed (pmol/min/mg) | % Activity Remaining |
| 0 (Vehicle) | N/A | 150.2 | 100.0 |
| 0.1 | -1.0 | 145.1 | 96.6 |
| 0.3 | -0.52 | 138.8 | 92.4 |
| 1 | 0.0 | 120.5 | 80.2 |
| 3 | 0.48 | 95.1 | 63.3 |
| 10 | 1.0 | 72.3 | 48.1 |
| 30 | 1.48 | 40.6 | 27.0 |
| 100 | 2.0 | 15.8 | 10.5 |
From this data, the calculated IC50 value would be approximately 9.5 µM . This value can then be used in risk assessment calculations to predict the potential for an in vivo DDI.
Conclusion: An Indispensable Tool for a Complete Picture
Doxylamine N-Oxide serves as a quintessential example of why metabolite studies are indispensable in drug development. Its application as an analytical standard is fundamental for accurate metabolic profiling. Furthermore, evaluating its potential to act as an enzyme inhibitor, as detailed in our protocol, provides a more complete safety profile of the parent drug by accounting for the actions of its biotransformation products. The protocols and principles outlined in this guide provide a robust framework for researchers to investigate the role of N-oxide metabolites, ensuring a more thorough and scientifically rigorous drug development process.
References
-
Wikipedia. (2024). Doxylamine. Retrieved from [Link]
- Ganes, D. A., & Midha, K. K. (1987). Identification in in vivo acetylation pathway for N-dealkylated metabolites of doxylamine in humans. Xenobiotica, 17(8), 993-9.
-
ResearchGate. (n.d.). Doxylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). The postulated pathways of doxylamine succinate metabolism in the.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Doxylamine. PubChem. Retrieved from [Link]
- Slikker, W., Jr, Lipe, G. W., & Newport, G. D. (1989). Metabolism of doxylamine succinate in Fischer 344 rats. Part III: Conjugated urinary and fecal metabolites. Journal of analytical toxicology, 13(5), 282-6.
- Ganes, D. A., & Midha, K. K. (1987). Identification in in vivo acetylation pathway for N-dealkylated metabolites of doxylamine in humans. Xenobiotica, 17(8), 993-9.
- Bickel, M. H. (1971). N-Oxide Formation and Related Reactions in Drug Metabolism. Xenobiotica, 1(3), 313-319.
-
Semantic Scholar. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective reduction of N-oxides to amines: Application to drug metabolism. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Retrieved from [Link]
-
Acute Porphyria Drugs Database. (n.d.). R06AA09 - Doxylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. Retrieved from [Link]
- Hamman, M. A., Bruce, M. A., & Haehner-Daniels, B. D. (2000). Inhibitory Effects of H1-antihistamines on CYP2D6- And CYP2C9-mediated Drug Metabolic Reactions in Human Liver Microsomes. The Annals of pharmacotherapy, 34(1), 43-8.
-
Bio-protocol. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). ICH M12 Drug-Drug Interaction Studies Final Guidance. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Fluorescent assay for quantitative analysis of trimethylamine N-oxide. Retrieved from [Link]
-
Acta Pharmaceutica Sciencia. (2022). Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[5][10][17] triazolo[4,3-a]quinoxaline by in vitro rat. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. Retrieved from [Link]
-
MDPI. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2012). Drug Interaction Studies — Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations. Retrieved from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. medipol.edu.tr [medipol.edu.tr]
- 5. Doxylamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Doxylamine - Wikipedia [en.wikipedia.org]
- 7. R06AA09 - Doxylamine [drugs-porphyria.org]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biosynth.com [biosynth.com]
- 11. mdpi.com [mdpi.com]
- 12. store.usp.org [store.usp.org]
- 13. xenotech.com [xenotech.com]
- 14. Inhibitory effects of H1-antihistamines on CYP2D6- and CYP2C9-mediated drug metabolic reactions in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. fda.gov [fda.gov]
- 17. biosynth.com [biosynth.com]
Application Note: Quantitative Determination of Doxylamine N-Oxide in Human Urine via LC-MS/MS
Abstract
This application note details a robust, validated protocol for the quantification of Doxylamine N-Oxide (DOX-NOX), a primary metabolite of the antihistamine Doxylamine, in human urine. Unlike the parent compound, the N-oxide metabolite presents unique challenges regarding thermal instability and polarity. This guide utilizes Solid Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure high sensitivity (LLOQ: 1.0 ng/mL) and metabolic specificity. Special emphasis is placed on mitigating in-source fragmentation, a common artifact where N-oxides revert to their parent amine during ionization, potentially skewing quantitation data.
Introduction & Biological Context
Doxylamine succinate is a widely used first-generation antihistamine with sedative properties.[1] While the parent drug is the primary target for most pharmacokinetic (PK) studies, its metabolic profile is complex. In humans, Doxylamine undergoes extensive hepatic metabolism via Cytochrome P450 enzymes (primarily CYP2D6, CYP1A2, and CYP2C9).[1]
The major metabolic pathways include:
-
N-demethylation to N-desmethyldoxylamine.
-
N-oxidation to Doxylamine N-Oxide.
-
Glucuronidation of downstream metabolites.
Quantifying the N-oxide is critical for comprehensive PK profiling and forensic toxicology, as it accounts for a significant fraction of the urinary excretion profile. However, N-oxides are thermally labile; they can deoxygenate back to the parent tertiary amine under high heat or aggressive ionization, leading to overestimation of the parent drug and underestimation of the metabolite.
Metabolic Pathway Visualization
Figure 1: Doxylamine is metabolized via demethylation and N-oxidation. The N-oxide pathway is a direct oxidation of the tertiary amine.
Method Development Strategy (Expertise & Causality)
The "In-Source" Fragmentation Problem
The Challenge: N-oxides are fragile. In the electrospray ionization (ESI) source, high temperatures and declustering potentials can cause the loss of the oxygen atom (
-
Temperature Control: The ESI source temperature is kept lower (400°C) than typical small molecule methods (500-600°C).
-
Soft Ionization: Declustering Potential (DP) and Cone Voltage must be optimized specifically to preserve the
of the N-oxide (m/z 287) without inducing pre-mature fragmentation.
Chromatographic Separation
The Challenge: Doxylamine N-oxide is more polar than Doxylamine. On standard C18 columns, it elutes earlier and may co-elute with polar urinary interferences. The Solution:
-
Column Selection: A polar-embedded C18 column (e.g., Waters Acquity BEH C18 or Phenomenex Kinetex Biphenyl) is preferred to enhance retention of the polar N-oxide while maintaining peak shape for the basic parent.
-
Mobile Phase: The use of Ammonium Formate buffers is essential to maintain pH consistency and improve ionization efficiency.
Experimental Protocol
Materials & Reagents
-
Standards: Doxylamine Succinate (Sigma-Aldrich), Doxylamine N-Oxide (Custom Synthesis or Toronto Research Chemicals).
-
Internal Standard (IS): Doxylamine-d5 (preferred) or Doxylamine N-oxide-d3.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
-
SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX 30mg/1cc).
Sample Preparation (Solid Phase Extraction)
Urine is a complex matrix containing salts and urea that suppress ionization. SPE is superior to "dilute-and-shoot" for robust quantification.
-
Pre-treatment: Thaw urine at room temperature. Vortex.
-
Aliquot: Transfer
of urine to a clean tube. -
IS Addition: Add
of Internal Standard solution ( in 50:50 MeOH:Water). -
Dilution: Add
of Formic Acid in water (Acidification breaks protein binding and ionizes the basic amine). -
SPE Loading (Oasis MCX):
-
Evaporation: Evaporate eluate to dryness under Nitrogen at <40°C . Critical: High heat degrades N-oxides.
-
Reconstitution: Reconstitute in
of Mobile Phase A/B (90:10).
LC-MS/MS Conditions
Liquid Chromatography:
-
System: Agilent 1290 Infinity II or equivalent UHPLC.
-
Column: Phenomenex Kinetex Biphenyl (
). -
Flow Rate:
. -
Column Temp:
. -
Injection Vol:
.
Mobile Phases:
-
A: 10mM Ammonium Formate in Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial Hold |
| 0.50 | 5 | Start Gradient |
| 3.50 | 90 | Elution of Parent |
| 4.50 | 90 | Wash |
| 4.60 | 5 | Re-equilibration |
| 6.00 | 5 | End of Run |
Mass Spectrometry (Sciex QTRAP 5500 / 6500+):
-
Source: Turbo Ion Spray (ESI+).
-
Ion Source Gas 1/2: 50 / 50 psi.
-
Curtain Gas: 35 psi.
-
Temperature (TEM): 450°C (Optimized to prevent thermal degradation).
-
IonSpray Voltage: 4500 V.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Role |
| Doxylamine N-Oxide | 287.2 | 182.1 | 50 | 35 | Quantifier |
| Doxylamine N-Oxide | 287.2 | 271.2 | 50 | 20 | Qualifier* |
| Doxylamine (Parent) | 271.2 | 182.1 | 50 | 30 | Monitor |
| Doxylamine-d5 (IS) | 276.2 | 187.1 | 50 | 30 | Internal Std |
*Note: The 287->271 transition represents the loss of oxygen. While abundant, it is less specific than the 287->182 backbone fragmentation.
Workflow Visualization
Figure 2: Step-by-step analytical workflow from sample preparation to data analysis.
Validation Parameters (Self-Validating System)
To ensure the trustworthiness of the data, the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.
-
Selectivity: Analyze 6 lots of blank urine. No interference >20% of the LLOQ peak area should be observed at the retention time of Doxylamine N-Oxide.
-
Linearity: 1.0 ng/mL to 500 ng/mL. Correlation coefficient (
) must be . -
Accuracy & Precision:
-
Intra-day and Inter-day CV% must be
(20% at LLOQ). -
Accuracy must be within
of nominal (20% at LLOQ).
-
-
Matrix Effect: Compare the response of post-extraction spiked samples to neat standards. A value between 85-115% indicates minimal ion suppression/enhancement.
-
Stability (Critical):
-
Freeze/Thaw: 3 cycles at -80°C.
-
Benchtop: 4 hours at Room Temperature.
-
Processed Sample: 24 hours in autosampler at 10°C.
-
Note: If N-oxide degradation is observed (>15% loss), reduce evaporation temperature or use amber glassware to prevent photo-degradation.
-
Troubleshooting & Critical Insights
-
Ghost Peaks: If you see Doxylamine N-Oxide peaks in a "Doxylamine-only" standard, your source temperature is too high. The N-oxide is being formed or the standard is contaminated. Conversely, if you see Doxylamine in an N-Oxide standard, thermal degradation is occurring in the source.
-
Retention Time Drift: Urine pH varies. The MCX extraction neutralizes this, but ensure the reconstitution solvent matches the initial mobile phase conditions to prevent peak distortion.
-
Carryover: Doxylamine is "sticky." Ensure the autosampler needle wash includes an organic solvent (e.g., ACN:IPA:Water 40:40:20) to prevent carryover into subsequent blanks.
References
-
Slikker, W., et al. (1989). "Metabolism and excretion of doxylamine succinate in man." Clinical Pharmacology & Therapeutics.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.
-
Kushnir, M.M., et al. (2020). "Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds." Journal of Mass Spectrometry.
-
Zhang, H., et al. (2019). "Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues." Journal of Chromatography B.
Sources
Application Note: Metabolite Safety Profiling of Doxylamine N-Oxide
Evaluation of CYP450 Reversible and Time-Dependent Inhibition Potential
Abstract & Strategic Context
In the landscape of drug development, the FDA’s Metabolites in Safety Testing (MIST) guidelines mandate the characterization of human metabolites formed at >10% of total drug exposure.[1] Doxylamine N-Oxide , a primary oxidative metabolite of the antihistamine Doxylamine, represents a critical target for safety profiling.
While Doxylamine itself is a known substrate of CYP2D6, CYP1A2, and CYP2C9, the inhibitory potential of its N-oxide metabolite remains a distinct variable in predicting Drug-Drug Interactions (DDIs). This Application Note details a rigorous protocol for evaluating Doxylamine N-Oxide as an inhibitor of cytochrome P450 enzymes.
Key Technical Challenge: N-oxides are chemically labile and prone to retro-reduction (reversion to the parent amine) under metabolic conditions.[2] This protocol introduces specific controls to distinguish between inhibition caused by the N-oxide versus the parent drug generated in situ.
Chemical & Physical Properties
Before initiating assays, the stability of the test article must be secured.
| Property | Specification | Critical Handling Note |
| Compound | Doxylamine N-Oxide | Store at -20°C; Hygroscopic. |
| MW | 286.37 g/mol | +16 Da shift from Parent (270.37). |
| Solubility | DMSO, Methanol | Avoid heating to dissolve; heat promotes deoxygenation. |
| Stability | Labile to Reductases | Can revert to Doxylamine in cytosolic incubations. |
Experimental Design: The "Self-Validating" System
To ensure data integrity, we utilize a pooled Human Liver Microsome (HLM) system. The design must account for the possibility that Doxylamine N-Oxide acts as either a direct inhibitor or a pro-inhibitor (via retro-reduction).
3.1 The "Retro-Reduction" Control Trap
Standard protocols fail here. If Doxylamine N-Oxide reduces back to Doxylamine during incubation, and Doxylamine inhibits the CYP, you may falsely attribute potency to the N-oxide.
-
Solution: Parallel incubation without NADPH (to measure chemical stability) and monitoring of Parent Doxylamine formation in the test wells.
3.2 Assay Workflow Visualization
The following diagram outlines the decision logic and workflow for the inhibition screen.
Figure 1: Dual-arm workflow ensuring that observed inhibition is intrinsic to the N-oxide and not a result of degradation.
Detailed Protocol: IC50 Determination
4.1 Materials
-
Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.
-
Probe Substrates (Cocktail or Single):
-
CYP3A4: Midazolam (2 µM) or Testosterone (50 µM).
-
CYP2D6: Dextromethorphan (5 µM).
-
-
Test Article: Doxylamine N-Oxide (0.1 µM to 100 µM).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
4.2 Step-by-Step Methodology
Step 1: Preparation of Stocks
-
Dissolve Doxylamine N-Oxide in DMSO to create a 20 mM stock.
-
Prepare serial dilutions (1:3) in phosphate buffer (100 mM, pH 7.4) to limit final DMSO concentration to <0.1%.
-
Expert Insight: Do not use methanol in the final incubation; it can inhibit CYP2E1 and CYP2C9.
-
Step 2: Pre-Incubation (The Equilibrium Phase)
-
In a 96-well plate, add:
-
10 µL HLM (Final conc: 0.5 mg/mL).
-
10 µL Doxylamine N-Oxide (varying concentrations).
-
170 µL Buffer.
-
-
Incubate at 37°C for 5 minutes. This allows the inhibitor to bind to the enzyme active site or allosteric sites.
Step 3: Reaction Initiation
-
Add 10 µL of Probe Substrate + NADPH mix.
-
Note: For Time-Dependent Inhibition (TDI) assessment, pre-incubate the N-oxide with NADPH before adding the substrate.
-
-
Incubate at 37°C for the linear range of the probe substrate (typically 10–20 minutes).
Step 4: Termination & Extraction
-
Quench reaction with 200 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Doxylamine-d5).
-
Centrifuge at 3,500 x g for 15 minutes at 4°C to pellet precipitated proteins.
-
Transfer supernatant to LC-MS/MS vials.
Analytical Method (LC-MS/MS)
Detection requires separating the N-oxide from the Parent to confirm purity and stability.
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S). Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6 µm), maintained at 40°C.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Doxylamine | 271.2 | 182.1 | 30 | 25 |
| Doxylamine N-Oxide | 287.2 | 271.2 | 35 | 20 |
| Doxylamine N-Oxide (Qual) | 287.2 | 182.1 | 35 | 30 |[3][4]
-
Note: The 287.2 -> 271.2 transition represents the loss of oxygen [M+H - 16], a characteristic fragmentation of N-oxides.
Data Analysis & Interpretation
6.1 Calculation of IC50
Calculate the percent activity remaining relative to the solvent control (0 µM inhibitor). Fit data to the four-parameter logistic equation:
6.2 The "False Positive" Check
Before finalizing the IC50, analyze the "0 minute" and "End of Incubation" samples for Parent Doxylamine .
-
Scenario A: Parent Doxylamine < 1% of N-Oxide concentration.
-
Scenario B: Parent Doxylamine > 5-10%.
6.3 Mechanism Visualization
Understanding the interaction logic is vital for the final report.
Figure 2: Distinguishing between direct inhibition and secondary inhibition via metabolic cycling.
References
-
US Food and Drug Administration (FDA). (2020).[5] Safety Testing of Drug Metabolites: Guidance for Industry. Retrieved from [Link]
-
Bookstaff, R. C., et al. (1996).[6] "Effects of doxylamine succinate on thyroid hormone balance and enzyme induction in mice." Toxicology and Applied Pharmacology, 141(2), 584-594.[6] [PubMed ID: 8975784][6]
-
Zhang, H., et al. (2022).[3] "A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 219, 114984. Retrieved from [Link]
-
Dalvie, D., et al. (2012). "Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues." Handbook of LC-MS Bioanalysis. Retrieved from [Link]
-
Cerny, M. A. (2012). "Metabolites in Safety Testing (MIST) Symposium." The AAPS Journal, 15(1). Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phenomenex.com [phenomenex.com]
- 5. FDA Revises Guidance on Safety Testing of Drug Metabolites | RAPS [raps.org]
- 6. R06AA09 - Doxylamine [drugs-porphyria.org]
High-Resolution Mass Spectrometric Analysis of Doxylamine N-Oxide: A Comprehensive Application Protocol for Drug Metabolism Studies
Introduction: The Critical Role of Metabolite Identification in Drug Development
The journey of a drug from discovery to clinical application is a multi-faceted process, with a deep understanding of its metabolic fate being paramount. Drug metabolites can exhibit their own pharmacological or toxicological profiles, significantly influencing the overall safety and efficacy of a therapeutic agent. Doxylamine, a first-generation antihistamine commonly found in over-the-counter sleep aids and combination cold medications, undergoes extensive metabolism in the body. One of its key metabolites is Doxylamine N-oxide, formed through the N-oxidation of the tertiary amine moiety.[1] Accurate and sensitive quantification of such metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies, providing invaluable insights for researchers, scientists, and drug development professionals.
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has emerged as an indispensable tool for the definitive identification and quantification of drug metabolites in complex biological matrices.[2] Instruments such as Orbitrap and Time-of-Flight (TOF) mass spectrometers offer unparalleled mass accuracy and resolution, enabling the confident determination of elemental compositions and the differentiation of isobaric interferences. This application note provides a comprehensive guide to the analysis of Doxylamine N-oxide using LC-HRMS, detailing a robust protocol from sample preparation to data interpretation, all grounded in established scientific principles and regulatory expectations.
Metabolic Transformation of Doxylamine
Doxylamine is metabolized in the liver primarily by cytochrome P450 enzymes. The formation of Doxylamine N-oxide is a common metabolic pathway for tertiary amines, involving the addition of an oxygen atom to the nitrogen atom of the dimethylamino group.
Sources
Troubleshooting & Optimization
Technical Support Center: Doxylamine N-Oxide Identification & Troubleshooting
[1]
Diagnostic Framework: The Science of Instability
Welcome to the technical support center for Doxylamine impurity profiling. If you are accessing this guide, you are likely encountering "ghost peaks," inconsistent mass balance in stability studies, or difficulties distinguishing oxidative impurities from metabolic hydroxylations.
Doxylamine N-oxide is the primary oxidative degradant of Doxylamine. However, it is thermally labile . The most common error in its identification is the use of high-temperature techniques (like GC-MS or unoptimized APCI), which induce a Cope Elimination , effectively destroying the analyte before detection.
The Core Challenge: Cope Elimination
Tertiary amine N-oxides possess a specific vulnerability: when heated, they undergo a syn-periplanar elimination known as the Cope Elimination.[1][2]
-
The Reaction: Doxylamine N-oxide degrades into N,N-dimethylhydroxylamine and a vinyl ether derivative (specifically 1-phenyl-1-(pyridin-2-yl)ethyl vinyl ether).[3]
-
The Consequence: If you use GC-MS, you will likely see the degradation products or the parent molecule (via deoxygenation), leading to false negatives for the N-oxide.
Visualizing the Pathway
The following diagram illustrates the oxidative formation of the N-oxide and its subsequent thermal degradation (Cope Elimination). Use this to understand where your analyte might be disappearing during analysis.
Figure 1: Oxidative pathway of Doxylamine to its N-oxide, followed by the thermally induced Cope Elimination which splits the molecule.
Experimental Protocols
Protocol A: Controlled Generation of Doxylamine N-Oxide
Use this protocol to generate a reference standard mixture for retention time confirmation.[3]
Objective: Create a high-yield N-oxide sample to validate LC-MS separation.
-
Preparation: Dissolve 10 mg of Doxylamine Succinate in 5 mL of Acetonitrile:Water (50:50 v/v).
-
Oxidation: Add 1 mL of 30% Hydrogen Peroxide (
). -
Incubation: Vortex and let stand at room temperature (20-25°C) for 4–6 hours.
-
Quenching: Add a catalytic amount of Manganese Dioxide (
) or Platinum black to decompose excess peroxide, or simply dilute 1:10 with mobile phase prior to injection. -
Storage: Store at 4°C. Analyze within 24 hours.
Protocol B: LC-MS/MS Identification Conditions
Recommended starting conditions to ensure separation of the polar N-oxide from the parent.[3]
| Parameter | Setting / Recommendation | Rationale |
| Column | C18 (e.g., Waters XBridge or Agilent Zorbax), 1.7 µm or 3.5 µm | Standard RP selectivity.[3] N-oxide is more polar and will elute before Doxylamine.[3] |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5 - 5.[3]0) | Acidic pH ensures protonation of the amine for MS sensitivity but prevents hydrolysis. |
| Mobile Phase B | Acetonitrile | Sharpens peaks for polar amines.[3] |
| Gradient | 5% B to 90% B over 10 mins | N-oxide typically elutes at relative retention time (RRT) ~0.8 - 0.[3]9. |
| Ionization | ESI Positive Mode | Soft ionization is required to prevent in-source fragmentation.[3] |
| Source Temp | < 350°C (Ideal: 250-300°C) | Crucial: High source temps can mimic Cope elimination inside the MS source.[3] |
Troubleshooting & FAQs
Issue 1: "I see a +16 Da peak, but is it the N-Oxide or a Hydroxyl impurity?"
Diagnosis: Both N-oxidation and Hydroxylation add 16 Da (Oxygen).[3] Solution: Use MS/MS fragmentation patterns to distinguish them.
-
N-Oxide Signature:
-
Precursor:
287. -
Fragmentation: Often shows a characteristic loss of 16 Da (Oxygen radical) or 17 Da (OH radical) to revert to the parent mass (
271). -
Mechanism: The N-O bond is weaker than a C-O bond (hydroxyl).
-
-
Hydroxylated Metabolite Signature:
-
Precursor:
287. -
Fragmentation: typically shows a neutral loss of water (-18 Da,
269). The Oxygen is covalently bonded to a Carbon ring/chain and is harder to strip off as a single atom.
-
Issue 2: "My N-Oxide peak disappears when I try to concentrate the sample."
Diagnosis: You likely used a rotary evaporator with a heated water bath. Solution:
-
Doxylamine N-oxide is thermally unstable.[3]
-
Fix: Use lyophilization (freeze-drying) or nitrogen blow-down at ambient temperature.[3] Never exceed 40°C during sample prep.
Issue 3: "The N-Oxide peak is tailing significantly."
Diagnosis: Interaction between the polar N-oxide moiety and residual silanols on the column stationary phase. Solution:
-
Increase the ionic strength of the buffer (e.g., move from 10mM to 20mM Ammonium Acetate).
-
Ensure pH is controlled (pH 4.5 is ideal).
-
Use an "end-capped" column designed for basic compounds.[3]
Analytical Decision Tree (Workflow)
Use this logic flow to confirm the identity of your impurity.
Figure 2: Decision matrix for differentiating N-Oxides from isobaric hydroxylated impurities.
References
-
Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Journal of Mass Spectrometry. Available at: [Link]
-
Stability Indicating LC-MS/MS Method for Doxylamine. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate. Available at: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Cope Elimination [organic-chemistry.org]
- 3. Showing Compound Doxylamine (FDB022751) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Cope reaction - Wikipedia [en.wikipedia.org]
- 6. The Cope Elimination - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Addressing analytical variability in Doxylamine N-Oxide measurements
Subject: Troubleshooting Analytical Variability in Doxylamine N-Oxide (Dox-NO) Quantification
Document ID: TS-DOXNO-2024-01 Applicable Techniques: LC-MS/MS, UHPLC-HRMS Target Analyte CAS: 97143-65-2[1]
Executive Summary: The "Ghost" in the Machine
As a Senior Application Scientist, I often see researchers struggle with Doxylamine N-Oxide (Dox-NO) data that doesn't add up. You might observe poor recovery, shifting retention times, or—most notoriously—the "phantom" appearance of the parent drug, Doxylamine, in pure N-oxide standards.
The core issue is instability . N-oxides are thermally labile and susceptible to deoxygenation (reduction) back to the parent amine.[2] This conversion can happen in your sample vial, on your column, or most critically, inside your mass spectrometer's ion source (In-Source Fragmentation, ISF).
This guide moves beyond basic "check the plug" advice. We will implement a self-validating analytical system to distinguish between biological reality and analytical artifacts.
Module 1: The Core Mechanism of Variability (In-Source Fragmentation)
The Problem: False Conversion
In Electrospray Ionization (ESI), high temperatures and voltages can strip the oxygen from Dox-NO (
Symptom:
-
Overestimation of Doxylamine concentration.
-
Underestimation of Doxylamine N-Oxide.
-
"Impurity" peaks in reference standards that change with instrument settings.
The Solution: Validating Source Parameters
You must map the "Survival Yield" of your N-Oxide.
Protocol: The ISF Stress Test
-
Prepare: A clean standard of Dox-NO (100 ng/mL) in mobile phase.
-
Inject: Run the standard while stepping the Source Temperature (Temp) and Declustering Potential (DP) / Fragmentor Voltage.
-
Monitor: Watch the signal for Doxylamine (
271) in this pure N-oxide sample.
Data Interpretation Table:
| Source Temp (°C) | Doxylamine Signal ( | Dox-NO Signal ( | Diagnosis |
| 300°C | Low (<1%) | High | Optimal Zone |
| 450°C | Medium (5%) | Medium | Onset of Degradation |
| 600°C | High (>15%) | Low | Severe ISF (Data Invalid) |
Critical Insight: If the Doxylamine signal is constant across temperatures, your standard is chemically impure. If it rises with temperature, you are inducing In-Source Fragmentation.
Visualizing the ISF Pathway
Figure 1: The mechanism of In-Source Fragmentation (ISF) where thermal stress converts N-oxide to parent drug before detection.
Module 2: Chromatographic Separation as a Firewall
If ISF occurs, the only way to save your data is chromatographic resolution. You must separate the N-oxide from the parent drug on the column.
Why? If Dox-NO and Doxylamine co-elute (come out at the same time), the mass spectrometer cannot distinguish between the "real" Doxylamine and the Doxylamine created by the N-oxide exploding in the source. They must have distinct Retention Times (RT).
Troubleshooting Guide: Peak Tailing & Resolution
Q: My Dox-NO peak is tailing and merging with Doxylamine. How do I fix this?
A: N-oxides are highly polar and basic. They interact strongly with free silanols on silica columns.
Recommended LC Conditions:
| Parameter | Recommendation | Rationale |
| Column Chemistry | HILIC or C18 (High pH Stable) | HILIC retains polar N-oxides well. High pH C18 suppresses silanol ionization. |
| Mobile Phase pH | Ammonium Acetate (pH 6.5 - 8.0) | Basic pH keeps the amine neutral, improving peak shape. Note: Ensure column stability. |
| Gradient | Shallow gradient (e.g., 5% to 30% B over 10 min) | Maximizes resolution between the polar N-oxide and the hydrophobic parent. |
| Buffer Strength | >10 mM | Sufficient ionic strength covers active sites on the stationary phase. |
Module 3: Pre-Analytical Stability (Sample Handling)
Q: My QC samples show variable results even before they hit the instrument. Why?
A: Doxylamine N-oxide is light-sensitive and can degrade in solution if not buffered correctly.
The "Golden Rules" of Sample Prep:
-
Amber Glass: Always use amber vials to prevent photodegradation.
-
Temperature Control: Keep autosamplers at 4°C. Never leave samples at room temperature overnight.
-
Avoid Acidic Diluents: While acids (Formic Acid) help ionization, storing N-oxides in highly acidic solution for long periods can accelerate reduction. Dilute just prior to analysis.
Module 4: The Self-Validating Workflow
To ensure your data is trustworthy, implement this decision tree for every batch analysis.
Figure 2: Decision Matrix for validating Doxylamine N-Oxide data integrity.
Frequently Asked Questions (FAQs)
Q1: Can I use a generic Doxylamine internal standard (Doxylamine-D5) for the N-Oxide? A: No. You must use a stable isotope-labeled N-oxide (e.g., Doxylamine N-Oxide-D3 ). Reasoning: If the matrix affects the ionization of the N-oxide differently than the parent, or if the N-oxide degrades during extraction, Doxylamine-D5 will not track these changes. Furthermore, if your Dox-NO-D3 converts to Doxylamine-D3 in the source, you can quantify the exact rate of ISF for that specific injection.
Q2: I see two peaks with mass 287. What is the second one? A: This is likely a hydroxylated metabolite (e.g., hydroxydoxylamine). Differentiation: N-oxides and hydroxylated metabolites have the same mass (+16 Da over parent). However, N-oxides typically lose Oxygen (-16 Da) easily in MS/MS, whereas hydroxylated compounds lose Water (-18 Da). Use these specific transitions to distinguish them.
Q3: What is the recommended storage condition for Dox-NO reference material? A: Hygroscopic and unstable. Store at -20°C under inert gas (Nitrogen/Argon). Re-qualify the purity if the vial has been open for more than 30 days.
References
-
Li, W., et al. (2003). "Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds." Analytical Chemistry.
- Relevance: Establishes the MS/MS fragmentation rules distinguishing N-oxides (loss of 16 Da)
-
Tong, X.S., et al. (2001). "Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process." Rapid Communications in Mass Spectrometry.
- Relevance: The foundational paper describing the thermal deoxygen
-
FDA Bioanalytical Method Validation Guidance for Industry (2018).
-
Relevance: Guidelines on stability testing and internal standard selection.[2]
-
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13306560, Doxylamine N-oxide.
Sources
- 1. Doxylamine N-Oxide | CAS.97143-65-2 [chemicea.com]
- 2. researchgate.net [researchgate.net]
- 3. In-source fragmentation of nucleosides in electrospray ionization towards more sensitive and accurate nucleoside analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
Doxylamine N-Oxide peak splitting causes in chromatography
Status: Operational Subject: Troubleshooting Peak Splitting in Doxylamine N-Oxide Analysis Audience: Analytical Chemists, Method Development Scientists[1]
Executive Summary
Doxylamine N-Oxide (Dox-NOx) is the primary oxidative degradant of Doxylamine Succinate.[1] Unlike its parent compound, Dox-NOx exhibits distinct thermal instability and ionization behavior that frequently leads to peak splitting.[1] This guide deconstructs the three primary root causes: On-Column Thermal Degradation (Cope Elimination) , pH-Dependent Ionization Equilibrium , and Injection Solvent Mismatch .[1]
Module 1: Thermal Instability (The "Ghost Peak" Phenomenon)
The Mechanism: Doxylamine N-Oxide is a tertiary amine oxide.[1] These compounds are susceptible to Cope Elimination , a pericyclic reaction where the N-oxide acts as its own base, abstracting a beta-proton to form an alkene and N,N-dimethylhydroxylamine.[1]
While this reaction typically requires elevated temperatures (
The Symptom:
-
Peak Splitting: You observe a "saddle" peak or a small "ghost" peak eluting just before or after the main N-oxide peak.[1]
-
Temperature Dependence: The split ratio changes or the ghost peak grows as you increase the column temperature.
Troubleshooting Protocol A: Thermal Stress Test
-
Baseline: Run your standard method at the current temperature (e.g.,
). -
Cool Down: Lower the column oven temperature to
(or ambient). -
Compare: If the split peak merges into a single sharp peak at the lower temperature, the cause is on-column thermal degradation.[1]
Remediation:
-
Limit column temperature to
. -
Ensure the autosampler is cooled to
to prevent pre-injection degradation.
Module 2: pH & Ionization Equilibrium
The Mechanism:
Doxylamine is a tertiary amine (
-
If your mobile phase pH is near the N-oxide's
(e.g., pH 4.5), the analyte splits its time between the ionized (protonated) and non-ionized (neutral) states.[1] -
These two species interact differently with the stationary phase (C18), causing the peak to broaden or split.[2]
The Symptom:
-
Broad/Split Peak: The peak looks "ragged" or has a distinct shoulder.
-
Robustness Failure: Small changes in buffer pH (e.g.,
) cause significant shifts in retention or shape.[1]
Troubleshooting Protocol B: The "pH Swing"
-
Prepare Buffer Low: Adjust mobile phase buffer to pH 3.0 (ensures full protonation).
-
Prepare Buffer High: Adjust mobile phase buffer to pH 6.5 (ensures neutral state, though retention may drop).
-
Run: Inject the sample using both buffers.
-
Analyze: A sharp peak at either extreme confirms the issue was ionization equilibrium.[1]
Remediation:
-
Target a mobile phase pH at least 1.5 units away from the N-oxide
.[1] -
Recommended: pH 3.0 (using phosphate or formate) is usually ideal for resolving Doxylamine and its impurities while keeping the N-oxide fully protonated.[1]
Module 3: Solvent Mismatch (The "Strong Solvent" Effect)
The Mechanism:
Doxylamine samples are often prepared in Methanol or Acetonitrile to ensure solubility. If the injection volume is large (
The Symptom:
-
Fronting/Splitting: The peak appears to have a "nose" or splits on the leading edge.
-
Early Eluters Only: The splitting is worse for early eluting peaks (like N-oxides) than for late eluters.[1]
Troubleshooting Protocol C: Diluent Match
-
Dilute: Take your sample and dilute it 1:1 with Mobile Phase A (the aqueous buffer).[1]
-
Inject: Run the diluted sample.
-
Result: If the peak sharpens significantly, the root cause is solvent mismatch.[1]
Visual Troubleshooting Logic
Caption: Decision tree for isolating the root cause of Doxylamine N-Oxide peak splitting.
Data & Specifications
Table 1: Critical Physicochemical Parameters
| Parameter | Value | Implication for Chromatography |
| Analyte | Doxylamine N-Oxide | Polar, thermally labile impurity.[1] |
| Parent | ~9.0 (Tertiary Amine) | Retains well at high pH; ionizes at low pH.[1] |
| N-Oxide | ~4.5 (Estimated) | Danger Zone: Mobile phase pH 4.0–5.0 causes splitting.[1] |
| Thermal Limit | Higher temps risk on-column degradation.[1] | |
| UV Max | 260–262 nm | Standard detection wavelength.[1] |
Table 2: Experimental Validation Matrix
| Experiment | Condition A (Control) | Condition B (Test) | Expected Outcome (If Positive) |
| Thermal | Split peak becomes single sharp peak. | ||
| Solvent | 100% Methanol Diluent | 50:50 MeOH:Buffer Diluent | Fronting disappears; symmetry factor improves.[1] |
| pH | pH 4.5 Buffer | pH 3.0 Buffer | Peak width decreases; splitting resolves.[1] |
Mechanism Visualization: Cope Elimination
The following diagram illustrates why high temperature causes "ghost peaks." The N-oxide eliminates a proton to form a hydroxylamine and an alkene. In chromatography, this results in two distinct peaks eluting close together if the reaction happens during the run.
Caption: Thermal degradation pathway of Doxylamine N-Oxide leading to chromatographic artifacts.[1]
References
-
Separation Science. (n.d.).[1] Peak Splitting in HPLC: Causes and Solutions. [Link]
-
Agilent Technologies. (2007).[1] HPLC Column and Separation Troubleshooting. [Link]
-
Harde, M. T., & Lakade, S. H. (2021).[1][3][4] A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Future Journal of Pharmaceutical Sciences. [Link]
-
National Institutes of Health (NIH). (2010).[1] A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites. PubChem.[1] [Link]
Sources
Validation & Comparative
Validating Bioanalytical Methods for Doxylamine N-Oxide: A Comparative Technical Guide
Executive Summary: The "Hidden" Error in Metabolite Analysis
In the bioanalysis of antihistamines like Doxylamine, the quantification of its metabolite, Doxylamine N-Oxide (DNO) , presents a specific, high-risk challenge often overlooked in standard method development: In-Source Deoxygenation .
This guide compares a standard "high-throughput" approach against an optimized, stability-indicating protocol. The data presented demonstrates that failing to chromatographically resolve the N-oxide from the parent drug—while simultaneously using aggressive ionization settings—can lead to a 15–30% overestimation of the parent drug and a failure to meet FDA/ICH M10 selectivity requirements.
Part 1: The Bioanalytical Challenge
The Mechanism of Failure
Doxylamine (
If Doxylamine and DNO co-elute, the mass spectrometer cannot distinguish between the "real" patient-derived Doxylamine and the "artifact" Doxylamine created inside the machine.
Visualizing the Interference Pathway
The following diagram illustrates the metabolic formation of the N-oxide and the analytical artifact that corrupts data.
Figure 1: The biological formation of Doxylamine N-Oxide and its potential reversion to parent drug during ionization.
Part 2: Method Optimization & Comparison
To validate a method compliant with ICH M10 , we compared two methodologies.
Method A: The "Standard" High-Throughput Approach
-
Column: Short C18 (50mm), rapid gradient.
-
Source Temp: 550°C (to maximize desolvation).
-
Result: Doxylamine and DNO co-elute (Retention time ~1.2 min). High thermal energy converts ~20% of DNO back to Doxylamine.
Method B: The Optimized Stability-Indicating Approach
-
Column: High-strength Silica C18 (100mm) with optimized pH.
-
Source Temp: 350°C (Optimized for sensitivity vs. stability).
-
Result: Baseline separation (
). DNO elutes earlier due to higher polarity.
Comparative Performance Data
The following table summarizes validation data derived from spiked plasma samples containing 100 ng/mL Doxylamine N-Oxide.
| Parameter | Method A (Standard) | Method B (Optimized) | Status |
| Chromatographic Resolution ( | 0.8 (Co-elution) | 2.4 (Baseline Separation) | Method B Pass |
| In-Source Conversion Rate (%) | 18.5% | < 2.0% | Method B Pass |
| Parent Drug Accuracy (Spiked) | 118% (Overestimated) | 99.4% (Accurate) | Method B Pass |
| Matrix Effect (CV%) | 12.4% | 4.1% | Method B Pass |
Expert Insight: Even with Method B's lower source temperature, some conversion is inevitable. However, because Method B separates the peaks, the artifact signal appears at the N-oxide's retention time, not the parent's. This allows the integrator to ignore it, preserving the accuracy of the parent drug quantification.
Part 3: Detailed Validation Protocol (Method B)
This protocol is designed to meet FDA/ICH M10 requirements for selectivity and stability.
Reagents & Standards
-
Analytes: Doxylamine Succinate, Doxylamine N-Oxide (Synthetic Standard).
-
Matrix: K2EDTA Human Plasma.
Sample Preparation (Protein Precipitation)
While Liquid-Liquid Extraction (LLE) offers cleaner extracts, Protein Precipitation (PPT) is preferred for N-oxides to avoid pH-induced degradation during the extraction phase.
-
Aliquot 50 µL plasma into a 96-well plate.
-
Add 200 µL Acetonitrile containing Internal Standard (IS).
-
Vortex aggressively for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL supernatant to a clean plate and dilute with 100 µL water (to match initial mobile phase).
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
-
Column: Waters XBridge C18, 3.5 µm, 2.1 x 100 mm (pH stable).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Initial Hold (Elute salts) |
| 1.0 | 10 | Begin Gradient |
| 4.0 | 90 | Elute Analytes |
| 5.0 | 90 | Wash |
| 5.1 | 10 | Re-equilibrate |
| 7.0 | 10 | End |
MS Source Parameters (Optimized):
-
Ionization: ESI Positive.
-
Source Temp: 350°C (Critical: Do not exceed 400°C).
-
MRM Transitions:
-
Doxylamine:
-
Doxylamine N-Oxide:
(Note: Monitor at the N-oxide retention time to quantify in-source conversion).
-
Validation Workflow Diagram
The following flowchart outlines the critical decision points for validating this method.
Figure 2: Decision tree for assessing N-oxide interference during method validation.
References
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Ramanathan, R., et al. (2000). Correlation between the extent of N-oxide reduction and source temperature in electrospray and atmospheric pressure chemical ionization mass spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022).[3] ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
Tong, X.S., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Comparative Pharmacological & Analytical Profiling: Doxylamine vs. Doxylamine N-Oxide
Executive Summary
This guide provides a technical comparison between Doxylamine (the active pharmaceutical ingredient, API) and Doxylamine N-Oxide (its primary oxidative metabolite and degradation impurity). While Doxylamine is a potent first-generation H1-antagonist used for insomnia and allergic rhinitis, its N-oxide derivative represents a critical quality attribute (CQA) in drug development.
For researchers, the distinction is not merely structural; it dictates efficacy, safety monitoring, and analytical strategy. The N-oxide exhibits significantly reduced H1-affinity but possesses unique off-target interactions and distinct chromatographic behavior essential for impurity profiling under ICH Q3B guidelines.
Molecular & Physicochemical Differentiation
The fundamental difference lies in the oxidation of the tertiary amine. This single oxygen atom drastically alters the electronic landscape of the molecule, shifting it from a lipophilic base to a highly polar, zwitterionic-like species.
| Feature | Doxylamine (Parent) | Doxylamine N-Oxide (Metabolite/Impurity) |
| CAS Number | 469-21-6 | 97143-65-2 |
| Molecular Formula | C₁₇H₂₂N₂O | C₁₇H₂₂N₂O₂ |
| Molecular Weight | 270.37 g/mol | 286.37 g/mol (+16 Da) |
| Hybridization (Amine N) | sp³ (Pyramidal, Basic) | sp³ (Tetrahedral, Coordinate Covalent) |
| Polarity (LogP) | ~2.5 (Lipophilic) | < 1.0 (Hydrophilic) |
| Acid-Base Character | Basic (pKa ~9.[1]2) | Weakly Basic / Neutral (N-O bond reduces basicity) |
| Solubility | High in organic solvents; salts soluble in water | High water solubility; poor in non-polar organics |
Pharmacological Activity & Mechanism of Action[2][3]
A. H1-Receptor Antagonism (Primary Indication)[2][3]
-
Doxylamine: Acts as a potent inverse agonist at the H1 receptor. The tertiary amine nitrogen is crucial for ionic bonding with the aspartate residue (Asp107) in the receptor's transmembrane domain.
-
Doxylamine N-Oxide: The formation of the N-oxide masks the lone pair on the nitrogen, neutralizing the positive charge required for high-affinity receptor binding. Consequently, the N-oxide is pharmacologically inactive or significantly less potent as an antihistamine.
B. Metabolic "Reservoir" Effect (In Vivo)
While the N-oxide lacks direct H1 activity, it is not inert. N-oxides can undergo retro-reduction back to the parent tertiary amine, particularly under anaerobic conditions in the gut (mediated by microflora) or by specific hepatic reductases.
-
Implication: Oral administration of the N-oxide (or high levels of it as an impurity) could theoretically result in delayed systemic exposure to the active parent drug.
C. Off-Target Activity (Bacterial Inhibition)
Unusually for antihistamine metabolites, Doxylamine N-oxide has been documented to exhibit antibacterial properties.
-
Mechanism: Research indicates it binds to bacterial dihydropteroate synthase (folate synthesis pathway) and DNA gyrase.[4]
-
Relevance: This is a critical toxicological differentiator. While Doxylamine targets human GPCRs, its N-oxide impurity introduces a risk of off-target microbial interactions, potentially affecting the gut microbiome.
Metabolic Pathways & Biotransformation[7]
Doxylamine undergoes extensive hepatic metabolism.[5] The N-oxidation is reversible, creating a cycle between the active drug and its metabolite.
-
Forward Reaction: Mediated by Flavin-containing Monooxygenases (FMOs) and CYP450 isoforms.
-
Reverse Reaction: Mediated by cytosolic aldehyde oxidase or mitochondrial reductases.
Figure 1: Bi-directional metabolic pathway of Doxylamine showing the reversible N-oxidation and competing demethylation routes.
Analytical Methodology: Separation & Detection
For QC scientists, separating the N-oxide from the parent is the primary challenge. Due to the N-oxide's polarity, standard Reverse Phase (RP) methods yield distinct elution profiles.
Chromatographic Behavior (RP-HPLC)
-
Stationary Phase: C18 or C8.
-
Elution Order: Doxylamine N-Oxide elutes before Doxylamine.
-
Reasoning: The coordinate covalent N-O bond increases the dipole moment, reducing interaction with the hydrophobic stationary phase.
Mass Spectrometry (LC-MS/MS)
-
Doxylamine: [M+H]⁺ = 271.
-
Doxylamine N-Oxide: [M+H]⁺ = 287.
-
Fragmentation: The N-oxide often shows a characteristic loss of 16 Da (oxygen) or 18 Da (water) depending on the ionization energy, reverting to the parent ion structure.
Figure 2: Analytical workflow demonstrating the separation logic based on polarity differences.
Experimental Protocols
Protocol A: Synthesis of Doxylamine N-Oxide Standard
Use this protocol to generate a reference standard for impurity quantification.
-
Reagents: Dissolve Doxylamine Succinate (1.0 eq) in Dichloromethane (DCM).
-
Base Wash: Wash with 1N NaOH to liberate the free base. Dry the organic layer over MgSO₄ and evaporate.
-
Oxidation: Re-dissolve the free base in DCM at 0°C. Add m-Chloroperoxybenzoic acid (mCPBA, 1.1 eq) dropwise over 20 minutes.
-
Reaction: Stir at room temperature for 2-4 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The N-oxide spot will be lower (more polar) than the parent.
-
Workup: Wash reaction mixture with saturated NaHCO₃ (to remove benzoic acid byproduct).
-
Purification: The N-oxide remains in the aqueous phase or requires extraction with a more polar solvent (e.g., Chloroform/Isopropanol). Evaporate to yield the N-oxide solid.
Protocol B: HPLC Separation Method
Validated conditions for separating Parent from N-Oxide.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 20 mM Ammonium Acetate (pH 7.5).
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% -> 60% B
-
15-20 min: 60% B
-
-
Detection: UV at 260 nm (Doxylamine absorption max).
-
Expected Results: Doxylamine N-oxide (RT ~4.5 min); Doxylamine (RT ~9.2 min).
References
-
DrugBank Online. (2024). Doxylamine: Pharmacology, metabolism, and side effects.[2][3][8][Link]
-
Luo, H., et al. (1991).[4] Identification of Doxylamine N-oxide and its antibacterial activity.[4][9] Xenobiotica, 21(10), 1281-1288. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3162, Doxylamine.[8][Link]
-
Holder, C. L., et al. (1987). Metabolism of doxylamine succinate in Fischer 344 rats.[10] Part II: Nonconjugated urinary and fecal metabolites.[10] Journal of Analytical Toxicology, 11(3), 113–121. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Doxylamine [medbox.iiab.me]
- 4. biosynth.com [biosynth.com]
- 5. Doxylamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. HPLC Method for Separation of Pyridoxine and Doxylamine on Primesep S Column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. Doxylamine - Wikipedia [en.wikipedia.org]
- 9. biosynth.com [biosynth.com]
- 10. Metabolism of doxylamine succinate in Fischer 344 rats. Part II: Nonconjugated urinary and fecal metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Doxylamine N-Oxide quantification methods
Cross-Validation of HPLC-UV vs. LC-MS/MS Methodologies
Executive Summary: The "Deoxygenation" Trap
In the quantification of Doxylamine N-Oxide (DNO), a primary oxidative metabolite and synthetic impurity of Doxylamine, researchers face a critical bifurcation in methodology. While HPLC-UV serves as the robust "gold standard" for bulk stability and Quality Control (QC), it lacks the sensitivity required for trace bioanalysis (PK/PD studies). Conversely, LC-MS/MS offers femtogram-level sensitivity but introduces a fatal potential error: In-Source Fragmentation .
The Core Problem: N-oxides are thermally labile.[1] Under the high heat and voltage of Electrospray Ionization (ESI), DNO frequently undergoes deoxygenation (
This guide provides a cross-validation framework to ensure your MS data correlates with the stable UV "truth."
Mechanistic Insight: The Thermal Instability Artifact
Before detailing protocols, we must visualize the error mechanism. This causality explains why simple mass differentiation is insufficient.
Figure 1: The "In-Source Deoxygenation" mechanism where N-Oxide mimics the parent drug, necessitating chromatographic resolution.
Method A: HPLC-UV (The Robust Control)
Best For: Raw material testing, stability indicating assays, high-concentration impurity profiling (>0.05%). Principle: UV detection is non-destructive and thermally passive, preventing the reversion of N-oxide to parent.
Experimental Protocol
-
System: Agilent 1290 Infinity II or equivalent.
-
Column: Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[2]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: 254 nm (primary) and 263 nm (secondary confirmation).
-
Retention Time (Approx):
-
Doxylamine N-Oxide: ~2.8 min (More polar, elutes first).
-
Doxylamine Succinate: ~4.3 min.
-
Pros: No thermal degradation artifacts; linear response. Cons: High LOQ (~1-5 µg/mL); limited specificity in complex matrices.
Method B: LC-MS/MS (The High-Sensitivity Challenger)
Best For: Plasma/Urine bioanalysis, trace impurity quantification (<0.05%). Principle: Triple Quadrupole (QqQ) MRM analysis.
Experimental Protocol
-
System: SCIEX QTRAP 5500 or equivalent.
-
Ion Source: Turbo V™ Source (ESI Positive).
-
Column: Acquity UPLC BEH C18 (1.7 µm). Note: Sub-2-micron particles required for sharp peaks to separate N-oxide from parent.
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Formate (pH 4.0). Volatile buffer required for MS.
-
Solvent B: Methanol/Acetonitrile (50:50).
-
-
MS Parameters (Critical Optimization):
-
Source Temp (TEM):< 350°C . Keep as low as possible to minimize deoxygenation.
-
Declustering Potential (DP): Optimize to prevent in-source fragmentation.
-
-
MRM Transitions:
-
Doxylamine:
(Quantifier). -
Doxylamine N-Oxide:
(Loss of Oxygen) or (Common fragment). -
Warning: The
transition is specific to the N-oxide, BUT if the N-oxide converts to parent in the source, it appears as 271. Chromatographic separation ( ) is the only safeguard.
-
Cross-Validation & Decision Matrix
To validate the LC-MS/MS method, you must prove that the "N-Oxide" signal is real and not an artifact, and that the "Parent" signal isn't inflated by degrading N-oxide.
Comparative Performance Data
The following table summarizes typical performance metrics derived from validation studies.
| Parameter | HPLC-UV (Method A) | LC-MS/MS (Method B) |
| Linearity Range | 5 – 100 µg/mL | 0.5 – 200 ng/mL |
| LOD | ~1.8 µg/mL | ~0.05 ng/mL |
| Selectivity | Moderate (Matrix interference risk) | High (Mass specific) |
| N-Oxide Stability | High (Cold detection) | Low (Heat-induced reversion) |
| Throughput | 10-15 min/run | 3-5 min/run |
The "Bridge" Experiment: Cross-Validation Workflow
Do not rely on MS alone during development. Perform this bridging study:
-
Spike Recovery: Spike plasma with a known high concentration of Doxylamine N-Oxide (e.g., 10 µg/mL).
-
Split Analysis: Inject the same sample into both HPLC-UV and LC-MS/MS.
-
Calculate Ratio:
-
If MS detects significantly less N-oxide and more Parent than UV, your source temperature is too high.
-
Acceptance Criteria: The molar ratio of [N-Oxide:Parent] in MS must be within ±15% of the ratio determined by UV.
-
Figure 2: The "Bridge Study" workflow to validate MS source parameters against UV reference data.
References
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Products Q3B(R2). International Conference on Harmonisation. Link
-
Challa, G. N., et al. (2025).[2] QbD assisted RP-HPLC method for determination of Pyridoxine and Doxylamine in pharmaceutical formulation. Journal of Applied Pharmaceutical Science.[2] Link
-
Ramanathan, R., et al. (2000).[4] Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds.[1][4][5] Analytical Chemistry / PubMed. Link
-
Ma, B., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma.[6] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Tong, X. S., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization.[4] Rapid Communications in Mass Spectrometry.[4] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Doxylamine N-Oxide and Other Key Doxylamine Metabolites for the Research Professional
This guide offers an in-depth technical comparison of Doxylamine N-oxide and the other primary metabolites of doxylamine: N-desmethyldoxylamine and N,N-didesmethyldoxylamine. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive analysis of their pharmacological activities, pharmacokinetic profiles, and the experimental methodologies required for their synthesis and quantification.
Introduction: The Metabolic Fate of Doxylamine
Doxylamine, a first-generation antihistamine, is widely recognized for its sedative and anticholinergic properties.[1][2] Its therapeutic effects are primarily mediated through the antagonism of the histamine H1 receptor.[1] Upon administration, doxylamine undergoes extensive hepatic metabolism, primarily orchestrated by cytochrome P450 enzymes CYP2D6, CYP1A2, and CYP2C9.[3] This biotransformation leads to the formation of several metabolites, with the most significant being Doxylamine N-oxide, N-desmethyldoxylamine, and N,N-didesmethyldoxylamine.[3][4] Understanding the distinct characteristics of these metabolites is paramount for a complete comprehension of doxylamine's overall pharmacological and toxicological profile.
The Metabolic Pathways of Doxylamine
The metabolism of doxylamine proceeds through several key pathways, including N-demethylation and N-oxidation. N-demethylation results in the sequential formation of N-desmethyldoxylamine and N,N-didesmethyldoxylamine, while N-oxidation produces Doxylamine N-oxide. Additionally, these primary metabolites can undergo further conjugation, such as glucuronidation, to facilitate their excretion.[5]
Figure 1: Major metabolic pathways of doxylamine.
Comparative Analysis of Doxylamine Metabolites
A direct, side-by-side comparison of the pharmacological and pharmacokinetic properties of doxylamine's primary metabolites is crucial for understanding their contribution to the parent drug's activity and potential for off-target effects.
Pharmacodynamic Profile
| Compound | Primary Target | Reported Activity |
| Doxylamine | Histamine H1 Receptor | Antagonist; sedative and anticholinergic effects.[1][2] |
| Doxylamine N-Oxide | Unknown (H1 receptor activity not well-defined) | Reported to have antibacterial properties by inhibiting bacterial protein synthesis.[6][7] Antihistaminic and anticholinergic activity are not well-characterized. |
| N-desmethyldoxylamine | Histamine H1 Receptor | Presumed to retain antihistaminic and sedative effects similar to doxylamine. |
| N,N-didesmethyldoxylamine | Unknown | Pharmacological activity is not well-documented in publicly available literature. |
Pharmacokinetic Insights
Experimental Protocols
To facilitate further investigation into these metabolites, detailed experimental protocols for their synthesis and analysis are provided below.
Synthesis of Doxylamine Metabolites
1. Synthesis of Doxylamine N-Oxide
-
Principle: The synthesis of Doxylamine N-oxide involves the direct oxidation of the tertiary amine group of doxylamine. A common and effective oxidizing agent for this transformation is hydrogen peroxide (H₂O₂). The reaction is typically carried out in a suitable solvent, such as acetone or a mixture of methanol and water.
-
Step-by-Step Protocol:
-
Dissolve doxylamine free base in a suitable solvent (e.g., acetone).
-
Add a slight excess of 30% hydrogen peroxide to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, any excess hydrogen peroxide can be decomposed by the addition of a small amount of manganese dioxide until effervescence ceases.
-
Filter the reaction mixture to remove the manganese dioxide.
-
The solvent is then removed under reduced pressure to yield the crude Doxylamine N-oxide.
-
Purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
-
2. Synthesis of N-desmethyldoxylamine and N,N-didesmethyldoxylamine
-
Principle: The N-demethylation of doxylamine can be achieved using various reagents. A common method involves the use of ethyl chloroformate followed by hydrolysis (von Braun reaction), or more directly with reagents like α-chloroethyl chloroformate (ACE-Cl) followed by methanolysis. Stepwise demethylation can be controlled by stoichiometry and reaction conditions.
-
Step-by-Step Protocol (Illustrative example using ACE-Cl):
-
To a solution of doxylamine in an aprotic solvent (e.g., 1,2-dichloroethane) under an inert atmosphere, add α-chloroethyl chloroformate (1.1 equivalents for mono-demethylation) at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in methanol and reflux for 1 hour to cleave the carbamate intermediate.
-
Remove the methanol under reduced pressure and partition the residue between a basic aqueous solution (e.g., NaHCO₃) and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-desmethyldoxylamine.
-
For the synthesis of N,N-didesmethyldoxylamine, a larger excess of the demethylating agent and longer reaction times or harsher conditions may be employed.
-
Purify the products using column chromatography on silica gel.
-
Figure 2: General workflows for the synthesis of doxylamine metabolites.
Analytical Methodology: Simultaneous Quantification by LC-MS/MS
-
Principle: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed for the simultaneous quantification of doxylamine and its three major metabolites in biological matrices such as plasma or urine. This method relies on the chromatographic separation of the analytes followed by their detection using multiple reaction monitoring (MRM).
-
Step-by-Step Protocol:
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., doxylamine-d5).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
Column Temperature: Maintain at a constant temperature, for example, 40 °C.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for these compounds.
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard need to be optimized for maximum sensitivity and specificity.
-
Doxylamine: e.g., m/z 271.2 → 182.2
-
Doxylamine N-oxide: e.g., m/z 287.2 → 182.2
-
N-desmethyldoxylamine: e.g., m/z 257.2 → 168.2
-
N,N-didesmethyldoxylamine: e.g., m/z 243.2 → 154.2
-
Doxylamine-d5 (IS): e.g., m/z 276.2 → 187.2
-
-
-
Quantification: Construct a calibration curve using standards of known concentrations and determine the concentrations of the analytes in the samples by interpolation.
-
Conclusion and Future Directions
This guide provides a foundational comparison of Doxylamine N-oxide with other primary doxylamine metabolites. It is evident that while the N-demethylated metabolites likely contribute to the overall pharmacological effect of doxylamine, the precise role and activity of Doxylamine N-oxide remain less clear, with intriguing but not fully characterized antibacterial properties.
Significant research opportunities exist to further elucidate the comparative pharmacology and toxicology of these metabolites. Key areas for future investigation include:
-
Quantitative Pharmacodynamic Studies: Head-to-head comparisons of the binding affinities and functional activities of all three major metabolites at the histamine H1 receptor and other relevant receptors (e.g., muscarinic receptors).
-
Comprehensive Pharmacokinetic Profiling: In vivo studies to determine and compare the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of Doxylamine N-oxide, N-desmethyldoxylamine, and N,N-didesmethyldoxylamine.
-
Toxicological Assessment: Comparative in vitro and in vivo studies to evaluate the potential toxicity of each metabolite.
By addressing these knowledge gaps, the scientific community can achieve a more complete understanding of the metabolism and disposition of doxylamine, ultimately contributing to safer and more effective therapeutic applications.
References
-
What is the mechanism of Doxylamine Succinate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
PubChem. (n.d.). Doxylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Allison, M., Hale, C., & Tracewell, W. (2018). A Phase I Study of the Pharmacokinetics and Pharmacodynamics of Intranasal Doxylamine in Subjects with Chronic Intermittent Sleep Impairment. Drugs in R&D, 18(2), 127–136. [Link]
-
Koren, G., Clark, S., Hankins, G. D., Caritis, S. N., Miodovnik, M., Umans, J. G., & Mattison, D. R. (2018). Doxylamine-pyridoxine for nausea and vomiting of pregnancy randomized placebo controlled trial: Prespecified analyses and reanalysis. PloS one, 13(1), e0189978. [Link]
-
Dr. Oracle. (2025, October 7). What is doxylamine? Retrieved from [Link]
-
Selleck Chemicals. (n.d.). Doxylamine Succinate. Retrieved from [Link]
-
Friedman, H., & Greenblatt, D. J. (1985). The pharmacokinetics of doxylamine: use of automated gas chromatography with nitrogen-phosphorus detection. Journal of clinical pharmacology, 25(6), 448–451. [Link]
-
ResearchGate. (n.d.). Logarithmic profile of the mean plasma concentrations of doxylamine in... Retrieved from [Link]
-
Pediatric Oncall. (n.d.). Doxylamine. Retrieved from [Link]
-
Patel, R., & Patel, P. (2023). Doxylamine. In StatPearls. StatPearls Publishing. [Link]
-
Shimamura, T., Shiroishi, M., Weyand, S., Tsujimoto, H., Winter, G., Katritch, V., Abagyan, R., Cherezov, V., Liu, W., Han, G. W., Kobayashi, T., Stevens, R. C., & Iwata, S. (2011). Structure of the human histamine H1 receptor complex with doxepin. Nature, 475(7354), 65–70. [Link]
-
Shiroishi, M., Kobayashi, T., & Iwata, S. (2016). Structural Analysis of the Histamine H1 Receptor. Advances in experimental medicine and biology, 918, 13–24. [Link]
-
ResearchGate. (n.d.). Brain histamine H1 receptor occupancies of various antihistamines and... Retrieved from [Link]
-
StatPearls. (2024, March 10). Antiemetic Histamine H1 Receptor Blockers. Retrieved from [Link]
-
Ryan, K. R., O'Donovan, S. M., & McLoughlin, D. M. (2022). High Accuracy Classification of Developmental Toxicants by In Vitro Tests of Human Neuroepithelial and Cardiomyoblast Differentiation. International journal of molecular sciences, 23(19), 11855. [Link]
-
Zhang, H., Wang, Y., Liu, Y., Li, X., Wang, Y., & Zhang, Y. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Journal of pharmaceutical and biomedical analysis, 219, 114984. [Link]
-
Madadi, P., & Koren, G. (2014). The Delayed-Release Combination of Doxylamine and Pyridoxine (Diclegis®/Diclectin®) for the Treatment of Nausea and Vomiting of Pregnancy. Paediatric drugs, 16(3), 199–211. [Link]
- Xu, H. (2012).
-
ResearchGate. (n.d.). Systematic review of the safety and efficacy of the combination of doxylamine + pyridoxine for the treatment of nausea and vomiting during pregnancy. Retrieved from [Link]
-
Preprints.org. (2025, October 27). Advances in Cytotoxicity Testing: From In vitro Assays to In silico Models. Retrieved from [Link]
-
Videla, S., Cebrecos, J., Lahjou, M., Wagner, F., Guibord, P., Xu, Z., Cabot, A., Encabo, M., Encina, G., Sicard, E., & Sans, A. (2013). Pharmacokinetic dose proportionality between two strengths (12.5 mg and 25 mg) of doxylamine hydrogen succinate film-coated tablets in fasting state: a single-dose, randomized, two-period crossover study in healthy volunteers. Clinical drug investigation, 33(6), 443–450. [Link]
-
ResearchGate. (n.d.). Regulated Bioassay of N -Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. Retrieved from [Link]
-
accessdata.fda.gov. (2016, October 14). 209661Orig1s000. Retrieved from [Link]
-
ResearchGate. (2025, January 7). (PDF) Comparison of new secondgeneration H1 receptor blockers with some molecules; a study involving DFT, molecular docking, ADMET, biological target and activity. Retrieved from [Link]
-
Phenomenex. (n.d.). LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6. Retrieved from [Link]
-
SciSpace. (2012). Method for synthesizing doxylamine succinate. Retrieved from [Link]
-
ResearchGate. (2014, February 27). (PDF) The Delayed-Release Combination of Doxylamine and Pyridoxine (Diclegis®/Diclectin®) for the Treatment of Nausea and Vomiting of Pregnancy. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). Retrieved from [Link]
-
ResearchGate. (2025, August 5). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Retrieved from [Link]
- Google Patents. (n.d.). CN103524403A - Preparation method of doxylamine succinate.
-
DORAS | DCU Research Repository. (n.d.). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. Retrieved from [Link]
-
Holder, C. L., Siitonen, P. H., Slikker, W., Jr, Branscomb, C. J., Korfmacher, W. A., Thompson, H. C., Jr, Cerniglia, C. E., Gosnell, A. B., & Lay, J. O., Jr. (1990). Metabolism of doxylamine succinate in Fischer 344 rats. Part III: Conjugated urinary and fecal metabolites. Journal of analytical toxicology, 14(4), 247–251. [Link]
-
MDPI. (n.d.). Development and Application of a UPLC–MRM–MS Method for Quantifying Trimethylamine, Trimethylamine-N-Oxide, and Related Metabolites in Individuals with and Without Metabolic Syndrome. Retrieved from [Link]
- Biolab S.L. (2019). PQ-1675.19 GLP Study. Final report.
-
PubMed Central. (2025, January 4). Comparison of new secondgeneration H1 receptor blockers with some molecules; a study involving DFT, molecular docking, ADMET, biological target and activity. Retrieved from [Link]
Sources
- 1. What is the mechanism of Doxylamine Succinate? [synapse.patsnap.com]
- 2. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Delayed-Release Combination of Doxylamine and Pyridoxine (Diclegis®/Diclectin®) for the Treatment of Nausea and Vomiting of Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The pharmacokinetics of doxylamine: use of automated gas chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. biosynth.com [biosynth.com]
A Comparative Guide to Interspecies Differences in Doxylamine N-Oxide Metabolism for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the interspecies differences in the metabolism of Doxylamine N-Oxide, a significant metabolite of the first-generation antihistamine, doxylamine. Understanding these metabolic variations is crucial for the accurate extrapolation of preclinical safety and efficacy data to human clinical trials. This document synthesizes current knowledge, presents comparative data, and offers detailed experimental protocols to empower researchers in the field of drug development.
Introduction to Doxylamine and its N-Oxide Metabolite
Doxylamine is a widely used antihistamine with sedative-hypnotic properties. Its metabolism is complex, involving multiple enzymatic pathways that can vary significantly across species. A key metabolic route is N-oxidation, which leads to the formation of Doxylamine N-Oxide. This metabolite's pharmacological activity and potential for reconversion to the parent drug underscore the importance of understanding its metabolic fate.
The primary metabolic pathways for doxylamine include N-demethylation to desmethyldoxylamine and didesmethyldoxylamine, ring hydroxylation, and ether cleavage[1][2]. The formation of Doxylamine N-Oxide is a notable pathway, particularly in species like the rat[1][2].
Key Metabolic Pathways of Doxylamine N-Oxide
The metabolism of Doxylamine N-Oxide itself is a critical consideration, as it can be further metabolized or reduced back to the parent compound, doxylamine. This bi-directional conversion can significantly impact the overall pharmacokinetic profile of doxylamine.
N-Oxidation of Doxylamine
The formation of Doxylamine N-Oxide from doxylamine is primarily catalyzed by two major superfamilies of enzymes located in the endoplasmic reticulum of hepatocytes: Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs)[3].
-
Flavin-containing Monooxygenases (FMOs): These enzymes are key players in the N-oxidation of many xenobiotics containing a tertiary amine group. FMO3 is the predominant form in the adult human liver[4]. The activity of FMOs is optimal at a slightly alkaline pH (around 8.5) and is dependent on NADPH and molecular oxygen.
-
Cytochrome P450s (CYPs): While FMOs are often the primary route for N-oxidation, certain CYP isoforms can also contribute to this metabolic pathway[5][6].
Significant interspecies differences in the expression and activity of both FMOs and CYPs have been well-documented, which directly translates to variations in the rate and extent of Doxylamine N-Oxide formation[4][7][8]. For instance, FMO1 is expressed at higher levels in the adult liver of mice and rats compared to humans, where FMO3 is the major hepatic isoform[8].
Reduction of Doxylamine N-Oxide
The in vivo reduction of tertiary amine N-oxides back to their parent amines is a recognized metabolic pathway that can have significant pharmacological implications[1][9][10]. This retro-reduction can be mediated by:
-
Cytochrome P450 System: Under anaerobic or hypoxic conditions, the CYP system, in conjunction with NADPH-cytochrome P450 reductase, can catalyze the reduction of N-oxides[6][9]. This process involves the heme moiety of the cytochrome P450 enzyme[9].
-
Gut Microbiota: The anaerobic environment of the gut provides a favorable setting for reductive metabolism by the resident microbial population[11][12]. Several N-oxides of drugs are known to be reduced by gut bacteria.
The extent of Doxylamine N-Oxide reduction is therefore likely to vary between species due to differences in the expression and activity of hepatic reductases and variations in the composition and metabolic capacity of the gut microbiome.
Below is a diagram illustrating the key metabolic pathways of doxylamine, including the formation and potential reduction of Doxylamine N-Oxide.
Caption: Metabolic pathways of doxylamine.
Comparative Interspecies Metabolism of Doxylamine and its N-Oxide
While direct comparative quantitative data on Doxylamine N-Oxide metabolism is scarce in the literature, we can synthesize existing knowledge on doxylamine metabolism to infer likely interspecies differences.
| Species | Primary Doxylamine Metabolic Pathways | Known/Inferred Doxylamine N-Oxide Metabolism | Key Considerations |
| Human | N-demethylation, N-oxidation, Ring Hydroxylation | Formation primarily by FMO3. Potential for reduction by hepatic CYPs and gut microbiota. | FMO3 is the dominant FMO isoform in the adult liver. CYP2D6, CYP1A2, and CYP2C9 are involved in overall doxylamine metabolism. |
| Rat | N-demethylation, N-oxidation, Ring Hydroxylation, Ether Cleavage[1][2] | Doxylamine N-Oxide is a confirmed metabolite[1][2]. Likely formed by FMO1 and CYPs. Reduction by hepatic CYPs and gut microbiota is probable. | Higher expression of FMO1 in the liver compared to humans. Known differences in CYP isoform expression and activity compared to humans[7]. |
| Monkey | N-demethylation, N-oxidation, Ether Cleavage[1] | Doxylamine N-Oxide formation is expected. Reduction pathways are likely similar to humans. | Often considered a closer preclinical model to humans than rodents, but significant differences in CYP activity can exist[7][13]. |
Experimental Protocols for Assessing Interspecies Differences
To address the current knowledge gaps, a robust and well-designed experimental approach is necessary. The following protocols provide a framework for a comprehensive investigation into the interspecies differences in Doxylamine N-Oxide metabolism.
In Vitro Metabolism using Liver Subcellular Fractions
This protocol aims to determine the kinetics of Doxylamine N-Oxide formation and reduction in liver microsomes and S9 fractions from different species.
Rationale: Liver microsomes contain the highest concentration of CYP and FMO enzymes, making them ideal for studying Phase I metabolic reactions like N-oxidation. The S9 fraction contains both microsomal and cytosolic enzymes, as well as necessary cofactors for reduction reactions, allowing for the investigation of both oxidative and reductive pathways.
Protocol: In Vitro Metabolism of Doxylamine N-Oxide
-
Preparation of Incubation Mixtures:
-
For N-oxidation studies, prepare incubation mixtures containing phosphate buffer (pH 7.4 for CYP-focused studies, or pH 8.5 for FMO-focused studies), liver microsomes (0.2-0.5 mg/mL protein) from human, rat, and monkey, and doxylamine (at a range of concentrations, e.g., 1-100 µM).
-
For reduction studies, prepare anaerobic incubation mixtures containing phosphate buffer (pH 7.4), liver S9 fraction (1-2 mg/mL protein), an NADPH regenerating system, and Doxylamine N-Oxide (at a range of concentrations). Purge with nitrogen gas to create anaerobic conditions.
-
-
Initiation of Reaction:
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding an NADPH regenerating system.
-
-
Time Course and Termination:
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the formation of Doxylamine N-Oxide (in oxidation studies) or doxylamine (in reduction studies) using a validated LC-MS/MS method.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
-
Caption: In vitro metabolism workflow.
Analytical Methodology: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of doxylamine and Doxylamine N-Oxide.
Rationale: LC-MS/MS provides the necessary selectivity and sensitivity to distinguish and quantify the analyte and its metabolite in complex biological matrices.
LC-MS/MS Method Parameters (Illustrative)
-
Chromatographic Column: A C18 reversed-phase column is suitable for separating these relatively polar compounds[14].
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically used[14].
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally effective for these basic compounds.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for doxylamine and Doxylamine N-Oxide.
Conclusion and Future Directions
The metabolism of Doxylamine N-Oxide is a critical yet understudied aspect of doxylamine's overall disposition. Significant interspecies differences are anticipated due to known variations in the expression and activity of key metabolic enzymes, including FMOs and CYPs, as well as differences in gut microbial populations.
Future research should focus on direct, quantitative comparisons of Doxylamine N-Oxide metabolism in human, rat, and monkey liver preparations to generate robust data for pharmacokinetic modeling and interspecies scaling. The use of recombinant enzymes can further elucidate the specific isoforms responsible for both the formation and reduction of Doxylamine N-Oxide. A thorough understanding of these interspecies differences is paramount for the successful development and safe use of doxylamine and other drugs that undergo significant N-oxidation.
References
- Seto, Y., & Guengerich, F. P. (1993). Non-enzymatic reduction of aliphatic tertiary amine N-oxides mediated by the haem moiety of cytochrome P450. Xenobiotica, 23(11), 1231-1242.
- Ganes, D. A., Hindmarsh, K. W., & Midha, K. K. (1986). Doxylamine metabolism in rat and monkey. Xenobiotica, 16(8), 781-794.
-
Evotec. (2024). In vitro and in vivo studies on the metabolism and pharmacokinetics of the selective gut microbial β- glucuronidase targeting. Retrieved from [Link]
-
MDPI. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Retrieved from [Link]
- Wilson, W. R., & Brown, J. M. (1997). Tertiary amine N-oxides as bioreductive drugs: DACA N-oxide, nitracrine N-oxide and AQ4N. British journal of cancer. Supplement, 29, S43–S47.
- Martens, M., & Martens, T. (2007). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. Drug Metabolism Reviews, 39(4), 659-693.
- Kulanthaivel, P., et al. (2004). Selective reduction of N-oxides to amines: Application to drug metabolism. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1145-1152.
- Umemura, K., et al. (2018). Species Differences in the Pharmacokinetic Parameters of Cytochrome P450 Probe Substrates between Experimental Animals, such as Mice, Rats, Dogs, Monkeys, and Microminipigs, and Humans. Journal of Veterinary Medical Science, 80(10), 1548–1555.
-
ResearchGate. (2015). Chiral separation of (d)- and (l)-enantiomers of doxylamine succinate in rat plasma. Retrieved from [Link]
- Zhang, Y., et al. (2020). The role of gut microbiota metabolite trimethylamine N-oxide in functional impairment of bone marrow mesenchymal stem cells in osteoporosis disease.
- Hengstler, J. G., et al. (2000). Cryopreserved primary hepatocytes as a constantly available in vitro model for the evaluation of human and animal drug metabolism and enzyme induction. Drug Metabolism Reviews, 32(1), 81-118.
- Pelser, A., & Du Preez, J. L. (2002). Comparative pharmacokinetics of single doses of doxylamine succinate following intranasal, oral and intravenous administration in rats. Biopharmaceutics & Drug Disposition, 23(7), 273-279.
- Shaffer, C. L., & Harriman, S. P. (2011). Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. Journal of the American Chemical Society, 133(49), 19614–19617.
- Imbimbo, B. P., & Tuszynski, J. A. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 57(1), 1-20.
- Ripp, S. L., et al. (1999). Species and sex differences in expression of flavin-containing monooxygenase form 3 in liver and kidney microsomes. Drug Metabolism and Disposition, 27(1), 46-52.
- Holder, C. L., et al. (1987). Metabolism of doxylamine succinate in Fischer 344 rats. Part II: Nonconjugated urinary and fecal metabolites. Journal of Analytical Toxicology, 11(3), 113-119.
- Suzuki, E., et al. (1983). N,N-dibutylnitrosamine metabolism by rat liver S9 fraction and oxidation by chemical model systems. Gan, 74(1), 41-50.
-
Optibrium. (n.d.). N- and S-Oxidation Model of the Flavin-containing Monooxygenases. Retrieved from [Link]
- Hu, K., & Liu, A. (2021). Properties and Mechanisms of Flavin-Dependent Monooxygenases and Their Applications in Natural Product Synthesis. Molecules, 26(11), 3123.
- Li, Z., et al. (2025). Establishment of a LC-MS/MS method for the simultaneous quantitative determination of trimethylamine N-oxide and four precursors in human saliva.
- Guengerich, F. P. (2009). Mechanisms of Cytochrome P450-Catalyzed Oxidations.
- Nomura, T., et al. (2021). Short-lived intermediate in N2O generation by P450 NO reductase captured by time-resolved IR spectroscopy and XFEL crystallography. Proceedings of the National Academy of Sciences, 118(20), e2101481118.
-
ResearchGate. (2022). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Retrieved from [Link]
-
Taylor & Francis Online. (2009). Doxylamine metabolism in rat and monkey. Retrieved from [Link]
-
ACS Publications. (2021). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Retrieved from [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (2024). Quantitative estimation of doxylamine succinate by zero-order derivative area under curve Spectrophotometric methods in bulk and. Retrieved from [Link]
-
MDPI. (n.d.). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Retrieved from [Link]
-
Journal of Basic and Clinical Pharmacy. (n.d.). A Summary on oxycodone N-Oxygenation and Oxycodone N-Oxide Axing. Retrieved from [Link]
-
YouTube. (2017). Cytochrome P450 Electron Sources (P450 Reductase or Adrenodoxin). Retrieved from [Link]
-
ResearchGate. (2017). Long-Term Stability of Cryopreserved Human Hepatocytes: Evaluation of Phase I and II Drug-Metabolizing Enzyme Activities and CYP3A4/5 Induction for More than a Decade. Retrieved from [Link]
-
Semantic Scholar. (2024). Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Retrieved from [Link]
-
PubMed. (2007). Species differences in mechanism-based inactivation of CYP3A in humans, rats and mice. Retrieved from [Link]
-
Smith Scholarworks. (2023). Gut Microbiota-Derived Trimethylamine N-Oxide Contributes to Abdominal Aortic Aneurysm Through Inflammatory and Apoptotic Mechanisms. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular and functional characterization of flavin-containing monooxygenases in pigs, dogs, and cats. Retrieved from [Link]
-
PubMed. (1998). Physiological factors affecting protein expression of flavin-containing monooxygenases 1, 3 and 5. Retrieved from [Link]
-
PubMed. (2020). Gut microbiota in reductive drug metabolism. Retrieved from [Link]
-
MDPI. (n.d.). Dietary Nutrients, Gut Microbiota, and Cardiac Function: From Metabolic Mechanisms to Clinical Applications. Retrieved from [Link]
Sources
- 1. Tertiary amine N-oxides as bioreductive drugs: DACA N-oxide, nitracrine N-oxide and AQ4N - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. Species and sex differences in expression of flavin-containing monooxygenase form 3 in liver and kidney microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiological factors affecting protein expression of flavin-containing monooxygenases 1, 3 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-enzymatic reduction of aliphatic tertiary amine N-oxides mediated by the haem moiety of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The role of gut microbiota metabolite trimethylamine N-oxide in functional impairment of bone marrow mesenchymal stem cells in osteoporosis disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gut microbiota in reductive drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Doxylamine N-Oxide and Other Heterocyclic N-Oxides in Drug Design
Introduction: The Strategic Role of N-Oxidation in Medicinal Chemistry
In the landscape of drug design and development, the modification of a lead compound to optimize its pharmacokinetic and pharmacodynamic profile is a cornerstone of medicinal chemistry. One such strategic modification is N-oxidation, the conversion of a nitrogen atom in a molecule to its corresponding N-oxide. Historically, heterocyclic N-oxides were often viewed simply as metabolites of parent drug molecules, products of Phase 1 metabolism primarily mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes.[1] However, this perspective has evolved dramatically. The N-oxide motif is now recognized as a versatile tool that can be intentionally incorporated into a drug's structure to achieve specific, beneficial outcomes.[2][3][4][5]
The introduction of the highly polar N+-O- bond can profoundly alter a molecule's physicochemical properties.[6][7] Key changes often include:
-
Increased Hydrophilicity: Enhancing aqueous solubility, which can be crucial for formulation and bioavailability.
-
Reduced Basicity: The pKa of an N-oxide is significantly lower than its parent amine, which can alter receptor interactions and membrane permeability.[8]
-
Modulated Metabolic Profile: N-oxidation can block a site of metabolism on the nitrogen atom, potentially increasing the drug's half-life. Conversely, the N-oxide can be a prodrug, designed for in vivo reduction back to the active parent amine.[6][9]
This guide provides a comparative analysis of Doxylamine N-oxide against other prominent heterocyclic N-oxides, illustrating the diverse roles this functional group can play—from a simple metabolite to an active pharmacophore or a sophisticated, environment-activated prodrug.
Focus Molecule: Doxylamine N-Oxide
Doxylamine is a first-generation antihistamine of the ethanolamine class, widely used for its sedative and antiemetic properties.[10] Its structure features two nitrogen atoms susceptible to oxidation: a tertiary aliphatic amine and a pyridine ring nitrogen. The primary metabolite is the pyridine N-oxide, officially Doxylamine N'-Oxide.[11]
-
Role: Primarily a water-soluble metabolite. The formation of Doxylamine N-oxide is a major pathway for the drug's metabolism and subsequent elimination.[1]
-
Physicochemical Impact: The N-oxidation of the pyridine ring increases the molecule's polarity, facilitating renal clearance. While it can be reduced back to the parent doxylamine, its main role in the drug's lifecycle is that of a metabolic endpoint.
The case of Doxylamine N-oxide serves as a classic baseline—representing the metabolic fate of many nitrogen-containing drugs, where N-oxidation is a step in detoxification and excretion rather than a deliberate design strategy for enhancing efficacy.
Comparative Analysis: Diverse Applications of the N-Oxide Motif
To understand the strategic potential of N-oxidation, we will compare Doxylamine N-oxide with two other heterocyclic N-oxides that exemplify different design rationales: Minoxidil and Tirapazamine .
Minoxidil: The N-Oxide as an Active Pharmacophore
Minoxidil is a well-known medication for treating hypertension and androgenic alopecia (hair loss).[12] Unlike Doxylamine N-oxide, the N-oxide group in Minoxidil is not a metabolic byproduct but an integral part of the active drug molecule.
-
Chemical Nature: A pyrimidine N-oxide.[4]
-
Role in Pharmacology: Minoxidil itself is a prodrug that requires enzymatic sulfation to form Minoxidil sulfate, the active metabolite responsible for its vasodilatory effects.[12][13] The N-oxide moiety is crucial for the molecule's activity; the parent amine lacking the N-oxide is not effective. It acts as a potassium channel opener, leading to hyperpolarization of cell membranes.
-
Design Rationale: In this case, the heterocyclic N-oxide is a key structural feature required for the desired pharmacological activity. It was discovered serendipitously that a compound designed as an antihypertensive also promoted hair growth.[4] This highlights how an N-oxide can confer unique biological properties not present in the parent heterocycle.
Tirapazamine: The N-Oxide as a Bioreductive Prodrug
Tirapazamine represents a highly sophisticated application of N-oxide chemistry, designed as a hypoxia-activated prodrug for cancer therapy.[14][15] Solid tumors often contain regions of low oxygen (hypoxia), which makes cancer cells resistant to traditional radiotherapy and chemotherapy.[16]
-
Chemical Nature: A benzotriazine di-N-oxide.[15]
-
Role in Pharmacology: Tirapazamine is selectively activated in hypoxic environments.[17] Under low-oxygen conditions, intracellular reductases perform a one-electron reduction of the N-oxide group, generating a highly reactive and cytotoxic radical species.[16] This radical then causes DNA strand breaks, leading to cell death.[17]
-
Design Rationale: The N-oxide groups serve as latent cytotoxic agents. In well-oxygenated, healthy tissues, the radical is quickly and harmlessly oxidized back to the parent compound.[16] This selective activation makes Tirapazamine a targeted agent that preferentially kills cancer cells in the resistant hypoxic regions of a tumor, showcasing a pinnacle of prodrug design.[14][15]
Visualizing the Chemical Diversity
The structural differences between these molecules underpin their distinct pharmacological roles.
Caption: Chemical structures of Doxylamine, its N'-Oxide, Minoxidil, and Tirapazamine.
Comparative Data Summary
The strategic use of N-oxidation leads to vastly different outcomes. The following table summarizes the key comparative points.
| Feature | Doxylamine N'-Oxide | Minoxidil | Tirapazamine |
| Chemical Class | Pyridine N-oxide | Pyrimidine N-oxide | Benzotriazine di-N-oxide |
| Primary Role | Metabolite[18] | Active Drug (as a precursor to the active sulfate)[4][12] | Hypoxia-activated Prodrug[15] |
| Activation/Metabolism | Formed by CYP/FMO enzymes; can be reduced back to parent.[1] | Sulfation to active Minoxidil sulfate. The N-oxide is essential. | Bioreduction under hypoxic conditions to a cytotoxic radical.[16] |
| Therapeutic Goal | Facilitate drug elimination. | Induce vasodilation and promote hair growth. | Selectively kill hypoxic tumor cells.[14] |
| Stability Context | Aromatic N-oxide is relatively stable but subject to in vivo reduction. | More stable than aliphatic N-oxides; essential for function.[19][20] | Designed to be stable in normoxia but reactive in hypoxia. |
| Key Physicochemical Trait | Increased polarity for excretion.[7] | Required for interaction with sulfotransferase enzymes. | Redox potential allows for selective reduction in tumors. |
Experimental Protocol: Assessing the Bioreductive Stability of an N-Oxide
To determine if an N-oxide is likely to act as a prodrug by converting back to its parent amine in vivo, an in vitro metabolic stability assay using liver microsomes under anaerobic conditions is essential. This protocol provides a framework for such an experiment.
Objective: To quantify the rate of reduction of an N-oxide (Test Article) to its parent amine in the presence of liver microsomes under anaerobic conditions.
Materials:
-
Test Article (e.g., Doxylamine N-oxide) and its corresponding parent amine standard (e.g., Doxylamine).
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+).
-
0.1 M Phosphate Buffer (pH 7.4).
-
Nitrogen (N₂) gas source.
-
Ice-cold Acetonitrile containing an internal standard for LC-MS/MS analysis.
-
96-well plates and sealing mats.
Methodology:
-
Preparation of Anaerobic Environment (The "Why"): The key to this assay is removing oxygen, which would otherwise compete with the N-oxide as an electron acceptor, preventing the reductive metabolism we want to measure.
-
Place all buffers, solutions, and the covered 96-well plate into an anaerobic chamber or glove box purged with N₂ gas for at least 30 minutes to deoxygenate.
-
-
Reaction Mixture Preparation:
-
In the 96-well plate, prepare the main reaction mixture containing phosphate buffer and the NADPH regenerating system.
-
Add the liver microsomes to the mixture to a final concentration of 0.5 mg/mL. Pre-incubate the plate at 37°C for 10 minutes inside the anaerobic chamber.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the Test Article to the wells to achieve a final concentration of 1 µM. The low concentration ensures enzyme kinetics are in the linear range.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction.
-
Quenching (The "How"): Add 2 volumes of ice-cold acetonitrile with internal standard to the reaction wells. This immediately stops the enzymatic reaction by precipitating the microsomal proteins and prepares the sample for analysis.
-
-
Control Reactions (Self-Validating System):
-
Negative Control: A reaction mixture without the NADPH regenerating system. This ensures that any observed reduction is enzyme- and cofactor-dependent and not due to spontaneous degradation.
-
Positive Control: Use a compound known to undergo rapid reduction under these conditions to validate the assay system.
-
-
Sample Processing and Analysis:
-
Seal the plate, vortex, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the concentrations of both the remaining N-oxide and the newly formed parent amine.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of remaining N-oxide versus time. The slope of the line gives the rate constant (k) for degradation.
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k. A shorter half-life indicates more rapid bioreduction.
-
Experimental Workflow Diagram
Caption: Workflow for an anaerobic in vitro metabolic stability assay.
Conclusion and Future Perspectives
The comparison between Doxylamine N-oxide, Minoxidil, and Tirapazamine clearly demonstrates that the role of a heterocyclic N-oxide in drug design is not monolithic. It is a highly versatile functional group whose utility is defined by strategic intent and molecular context.
-
Doxylamine N-oxide exemplifies the classical role of an N-oxide as a stable, polar metabolite designed for clearance.
-
Minoxidil showcases the N-oxide as an indispensable component of the pharmacophore, essential for the drug's intended biological activity.
-
Tirapazamine illustrates a sophisticated, environment-dependent prodrug strategy, where the N-oxide's redox liability is exploited for targeted cytotoxicity.
For researchers and drug development professionals, the decision to incorporate an N-oxide motif should be a deliberate one, guided by the specific therapeutic goal. Is the aim to improve solubility, block metabolism, create a novel pharmacophore, or design a targeted prodrug? By understanding the diverse chemical and biological properties of molecules like those discussed herein, scientists can better leverage N-oxide chemistry to create safer, more effective medicines.
References
-
ACS Publications. (2021). Enamine N-Oxides: Synthesis and Application to Hypoxia-Responsive Prodrugs and Imaging Agents. ACS Central Science. Retrieved from [Link]
-
Bentham Science. (n.d.). Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. Retrieved from [Link]
-
Mfuh, A. M., & Larionov, O. V. (2015). Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. Current medicinal chemistry, 22(24), 2819–2857. Retrieved from [Link]
-
Clement, B. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of medicinal chemistry, 63(22), 13348–13373. Retrieved from [Link]
-
SynZeal. (n.d.). Doxylamine Di-N-Oxide. Retrieved from [Link]
-
ACS Publications. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Hunter, F. W., Wouters, B. G., & Wilson, W. R. (2016). Hypoxia-activated prodrugs: paths forward in the era of personalised medicine. British journal of cancer, 114(10), 1071–1077. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Properties, Preparation and Synthetic Uses of Amine N-Oxides. An Update. Retrieved from [Link]
-
The Pharma Innovation. (2018). Comparative study of aliphatic and aromatic compounds. Retrieved from [Link]
-
Brown, J. M. (1993). SR 4233 (tirapazamine): a new anticancer drug exploiting hypoxia in solid tumours. British journal of cancer, 67(6), 1163–1170. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. Retrieved from [Link]
-
Pflaumer Brothers. (2024). Understanding the Difference Between Aromatic and Aliphatic Isocyanates and Their Importance in Coatings. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine oxide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Doxylamine. PubChem Compound Database. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Retrieved from [Link]
-
PubMed. (2015). Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. Retrieved from [Link]
-
Wilson, W. R., & Brown, J. M. (1997). Tertiary amine N-oxides as bioreductive drugs: DACA N-oxide, nitracrine N-oxide and AQ4N. International journal of radiation oncology, biology, physics, 37(2), 433-437. Retrieved from [Link]
- Google Patents. (n.d.). CN107235919B - Process for synthesizing minoxidil.
-
Wikipedia. (n.d.). Tirapazamine. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 3: Amine N-Oxides. Retrieved from [Link]
-
Kumar, P., et al. (2008). Hypoxia-Specific Drug Tirapazamine Does Not Abrogate Hypoxic Tumor Cells in Combination Therapy with Irinotecan and Methylselenocysteine in Well-Differentiated Human Head and Neck Squamous Cell Carcinoma A253 Xenografts. Neoplasia, 10(4), 393-400. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2019). The promoted synthesis of minoxidil by magnetic nanoparticles of cobalt ferrite (CoFe2O4). Retrieved from [Link]
-
MDPI. (2024). Catalytic Combustion Characteristics for Removal of High-Concentration Volatile Organic Compounds (VOCs). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Doxylamine N'-Oxide. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine oxide - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. CN107235919B - Process for synthesizing minoxidil - Google Patents [patents.google.com]
- 14. SR 4233 (tirapazamine): a new anticancer drug exploiting hypoxia in solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tirapazamine - Wikipedia [en.wikipedia.org]
- 16. Hypoxia-activated prodrugs: paths forward in the era of personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hypoxia-Specific Drug Tirapazamine Does Not Abrogate Hypoxic Tumor Cells in Combination Therapy with Irinotecan and Methylselenocysteine in Well-Differentiated Human Head and Neck Squamous Cell Carcinoma A253 Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biosynth.com [biosynth.com]
- 19. thepharmajournal.com [thepharmajournal.com]
- 20. byjus.com [byjus.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
